SMD-3040
Description
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Properties
Molecular Formula |
C52H66N10O5S |
|---|---|
Molecular Weight |
943.2 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H66N10O5S/c1-31(34-14-16-35(17-15-34)45-32(2)54-30-68-45)56-49(66)43-22-39(63)27-61(43)50(67)46(51(3,4)5)57-48(65)36-12-10-33(11-13-36)25-60-28-52(29-60)20-18-38(19-21-52)62-26-37(24-55-62)41-23-42(58-59-47(41)53)40-8-6-7-9-44(40)64/h6-9,14-17,23-24,26,30-31,33,36,38-39,43,46,63-64H,10-13,18-22,25,27-29H2,1-5H3,(H2,53,59)(H,56,66)(H,57,65)/t31-,33?,36?,39+,43-,46+/m0/s1 |
InChI Key |
GMCWCUOAGNWNLO-LWMLYMNZSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of SMD-3040: A Technical Guide to a Selective SMARCA2 Degrader
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of SMD-3040, a potent and selective proteolysis targeting chimera (PROTAC) designed to degrade the SMARCA2 protein. Developed for researchers, scientists, and drug development professionals, this document details the molecular strategy, quantitative efficacy, and experimental validation of this compound's therapeutic potential, particularly in the context of SMARCA4-deficient cancers.
Executive Summary
This compound is a novel heterobifunctional molecule that operates through the ubiquitin-proteasome system to induce the selective degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. By hijacking the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy for cancers harboring a deficiency in the SMARCA4 protein, a paralog of SMARCA2. This targeted degradation induces a synthetic lethal effect, leading to potent inhibition of tumor cell proliferation and significant antitumor activity in preclinical models.
Molecular Mechanism of Action: PROTAC-Mediated Degradation
This compound is engineered as a PROTAC, consisting of three key components: a ligand that binds to the bromodomain of SMARCA2/4, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This tripartite design facilitates the formation of a ternary complex between SMARCA2 and the VHL E3 ligase.
Once this complex is formed, the VHL E3 ligase initiates the transfer of ubiquitin molecules to the SMARCA2 protein. This polyubiquitination marks SMARCA2 for recognition and subsequent degradation by the 26S proteasome, the cell's primary machinery for protein catabolism. The degradation of SMARCA2 is highly efficient, with this compound demonstrating a maximal degradation (Dmax) of over 90%.[3][4][5]
The selectivity of this compound for SMARCA2 over its close homolog SMARCA4 is a critical aspect of its therapeutic potential.[3][4][5] This selectivity is crucial because many cancers with a loss-of-function mutation in SMARCA4 become dependent on SMARCA2 for survival. By selectively degrading SMARCA2 in these SMARCA4-deficient cancer cells, this compound triggers a synthetic lethal cascade, leading to cell death.[1][6]
Quantitative Efficacy of this compound
The potency of this compound has been quantified through a series of in vitro and in vivo experiments, demonstrating its efficacy in degrading SMARCA2 and inhibiting the growth of SMARCA4-deficient cancer cells.
In Vitro Degradation and Cell Growth Inhibition
This compound induces potent and selective degradation of SMARCA2 in various cancer cell lines. The half-maximal degradation concentration (DC50) and maximal degradation (Dmax) values highlight its efficiency. Furthermore, this compound significantly inhibits the growth of SMARCA4-deficient cancer cell lines, as indicated by the half-maximal growth inhibition (GI50) values.
| Cell Line | SMARCA4 Status | DC50 (nM) | Dmax (%) | GI50 (nM) |
| Hela | Wild-Type | Not Reported | >90 | >1000 |
| SK-Mel-5 | Deficient | 20 | >90 | 8.8 |
| SK-Mel-28 | Deficient | 35 | >90 | Not Reported |
| H838 | Deficient | Not Reported | Not Reported | 119 |
| A549 | Deficient | Not Reported | Not Reported | Not Reported |
Data compiled from multiple sources.[6][7]
In Vivo Antitumor Activity
In preclinical xenograft models using human melanoma cells, this compound has demonstrated significant antitumor activity. Intravenous administration of this compound led to a dose-dependent inhibition of tumor growth in mice bearing SMARCA4-deficient tumors.
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Human Melanoma | 25-50 mg/kg, IV, twice weekly for 2 weeks | Effective inhibition of tumor growth | [6][7] |
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the mechanism of action and efficacy of this compound.
SMARCA2 Degradation Assay
Objective: To quantify the degradation of SMARCA2 protein in cancer cell lines upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., Hela, SK-Mel-5, SK-Mel-28) are cultured in appropriate media. Cells are then treated with varying concentrations of this compound (e.g., 0-1 µM) for different durations (e.g., 1-48 hours).[6][7]
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for SMARCA2 and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system. The band intensities are quantified, and the level of SMARCA2 is normalized to the loading control. The DC50 and Dmax values are calculated from the dose-response curves.
Cell Growth Inhibition Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound for an extended period (e.g., 7 days).[6][7]
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo assay. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell growth inhibition relative to untreated control cells. The GI50 value is determined by fitting the data to a dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., melanoma cells) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered intravenously at specified doses and schedules (e.g., 25-50 mg/kg, twice weekly).[6][7]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its potent and selective degradation of SMARCA2 in the context of SMARCA4-deficient cancers provides a clear and compelling mechanism of action. The robust preclinical data, including in vitro and in vivo studies, underscore the potential of this compound as a novel therapeutic agent for this patient population. Further research and clinical development are warranted to fully elucidate its therapeutic benefits.
References
- 1. Collection - Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Role of SMD-3040 in Synthetic Lethality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SMD-3040 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex. This technical guide delves into the core mechanism of this compound, which leverages the principle of synthetic lethality to target cancers with deficiencies in the SMARCA4 gene. In SMARCA4-deficient tumors, the paralogous protein SMARCA2 becomes essential for cell survival. This compound selectively induces the degradation of SMARCA2, leading to cell death in these cancer cells while sparing healthy cells with functional SMARCA4. This guide provides a comprehensive overview of the preclinical data, experimental protocols, and underlying signaling pathways associated with this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.
Introduction to Synthetic Lethality and the SWI/SNF Complex
Synthetic lethality is a genetic interaction where the co-occurrence of two genetic events results in cell death, while a single event alone is viable. In the context of cancer therapy, this concept is exploited by targeting a protein that is essential for the survival of cancer cells harboring a specific mutation, a mutation that is absent in normal cells.
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering the structure of chromatin. SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM) are two mutually exclusive ATPase subunits of this complex.[1][2] Inactivating mutations or deletions of the SMARCA4 gene are found in a significant percentage of human cancers, including non-small cell lung cancer and melanoma.[1][3] In these SMARCA4-deficient cancers, the cells become dependent on the paralogous SMARCA2 for their survival, creating a synthetic lethal vulnerability.[1][3]
This compound: A Selective SMARCA2 PROTAC Degrader
This compound is a heterobifunctional molecule designed to induce the degradation of SMARCA2.[4][5] As a PROTAC, it consists of three key components: a ligand that binds to the SMARCA2 protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two ligands.[6] This tripartite complex formation facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[6]
Mechanism of Action
The mechanism of action of this compound is centered on hijacking the cell's natural protein disposal system to eliminate SMARCA2 in a targeted manner.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Targeting of SMARCA2 in SMARCA4-Deficient Cancers: A Technical Guide to the Preclinical Efficacy of SMD-3040
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SMD-3040, a novel proteolysis-targeting chimera (PROTAC), and its therapeutic potential in cancers characterized by the deficiency of the SMARCA4 protein. This guide will delve into the underlying biological rationale, the mechanism of action of this compound, and the preclinical data supporting its development, with a focus on quantitative data and detailed experimental methodologies.
Introduction: The Synthetic Lethal Relationship Between SMARCA4 and SMARCA2
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its dysfunction is implicated in a significant number of human cancers.[1] The catalytic core of this complex is powered by one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[1] In healthy cells, the presence of either SMARCA4 or SMARCA2 is sufficient for the proper functioning of the SWI/SNF complex.
However, a subset of cancers, including certain types of non-small cell lung cancer and melanoma, harbor inactivating mutations in the SMARCA4 gene.[2] This loss of SMARCA4 function creates a critical dependency on the remaining paralog, SMARCA2, for survival. This phenomenon is known as synthetic lethality, where the loss of either gene alone is viable, but the simultaneous loss of both is lethal to the cell.[1][2] This dependency makes SMARCA2 an attractive therapeutic target in SMARCA4-deficient cancers.
This compound: A Selective SMARCA2 PROTAC Degrader
This compound is a potent and selective PROTAC designed to induce the degradation of the SMARCA2 protein.[1][3] As a heterobifunctional molecule, this compound consists of three key components: a ligand that binds to the SMARCA2 protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[2][4]
Mechanism of Action
The mechanism of action of this compound is centered on hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. By simultaneously binding to SMARCA2 and the VHL E3 ligase, this compound facilitates the formation of a ternary complex. This proximity enables the E3 ligase to polyubiquitinate SMARCA2, marking it for degradation by the 26S proteasome. The degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to the collapse of the residual SWI/SNF complex function, ultimately triggering cell cycle arrest and apoptosis.
Quantitative Preclinical Data
The preclinical evaluation of this compound has demonstrated its potent and selective activity against SMARCA4-deficient cancer cells both in vitro and in vivo.
In Vitro Degradation and Cell Growth Inhibition
This compound induces potent and selective degradation of SMARCA2 protein with a low nanomolar half-maximal degradation concentration (DC50) and a maximal degradation (Dmax) of over 90%.[1][5] This degradation translates to significant growth inhibition (GI50) in SMARCA4-deficient cancer cell lines, while having a much weaker effect on SMARCA4 wild-type cells.[1][6]
| Cell Line | Cancer Type | SMARCA4 Status | This compound GI50 (nM)[7][8] |
| SK-MEL-5 | Melanoma | Deficient | 8.8 - 119 |
| NCI-H838 | NSCLC | Deficient | 8.8 - 119 |
| A549 | NSCLC | Deficient | 8.8 - 119 |
Note: The GI50 values are presented as a range as reported in the source.
| Compound | Parameter | Cell Line | Value[7] |
| This compound | DC50 | SK-MEL-5 | 20 nM |
| This compound | DC50 | SK-MEL-28 | 35 nM |
| This compound | Dmax | - | > 90% |
In Vivo Antitumor Efficacy
In vivo studies using xenograft models of SMARCA4-deficient human cancers have shown strong tumor growth inhibition with well-tolerated doses of this compound.[1][6]
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition |
| NCI-H838 Xenograft | NSCLC | This compound | Strong Inhibition |
| SK-MEL-5 Xenograft | Melanoma | This compound | Strong Inhibition |
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Western Blotting for Protein Degradation
This protocol is used to assess the extent of SMARCA2 protein degradation following treatment with this compound.
-
Cell Culture and Treatment: SMARCA4-deficient and wild-type cancer cells are cultured to ~80% confluency and treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of SMARCA2 are normalized to the loading control.
Cell Viability Assay
This assay is performed to determine the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or vehicle control.
-
Incubation: The plates are incubated for a period of 3 to 7 days.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescent signal is read using a plate reader, and the data is normalized to the vehicle-treated control to determine the percentage of cell growth inhibition. The GI50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Studies
These studies are conducted to evaluate the antitumor efficacy of this compound in a living organism.
-
Animal Models: Immunocompromised mice (e.g., nude or NOD-SCID) are used for these studies.
-
Tumor Cell Implantation: SMARCA4-deficient human cancer cells (e.g., NCI-H838 or SK-MEL-5) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), after which the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group via an appropriate route (e.g., intravenous or intraperitoneal) at a specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Efficacy and Tolerability Assessment: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Tolerability is assessed by monitoring body weight changes and any signs of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting) to confirm the degradation of SMARCA2 in the tumor tissue.
Conclusion
This compound represents a promising therapeutic agent for the treatment of SMARCA4-deficient cancers by leveraging the principle of synthetic lethality. Its potent and selective degradation of SMARCA2 leads to significant antitumor activity in preclinical models. The data and protocols presented in this guide provide a solid foundation for the continued development and clinical investigation of this compound as a novel targeted therapy for this patient population with a high unmet medical need. Further research will be crucial to fully elucidate its clinical potential and safety profile.
References
- 1. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Investigating the discovery and development of SMD-3040
No Publicly Available Information on SMD-3040
Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the discovery and development of this compound. The core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and creation of visualizations for signaling pathways and workflows, cannot be fulfilled without foundational data on the subject.
It is possible that "this compound" is an internal designation for a compound that has not yet been disclosed in public forums, or the designation may be incorrect. Without any available information, a factual and accurate technical guide cannot be constructed.
SMD-3040: A Technical Guide to a Potent and Selective SMARCA2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SMD-3040, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the SMARCA2 protein. This compound represents a significant advancement in targeted protein degradation, offering a promising therapeutic strategy for cancers with specific genetic vulnerabilities. This document details the mechanism of action, key experimental data, and methodologies related to this compound's function.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a bifunctional molecule engineered to simultaneously bind to the target protein, SMARCA2, and an E3 ubiquitin ligase.[1][2][3] Specifically, it consists of a ligand that binds to the bromodomain of SMARCA2/4, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ligase.[1][2][3] This ternary complex formation facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The result is the selective removal of the SMARCA2 protein from the cell.
The primary therapeutic application of this compound is rooted in the concept of synthetic lethality. In cancers that have a deficiency in the SMARCA4 protein, a close homolog of SMARCA2, the cells become highly dependent on SMARCA2 for survival.[4][5][6] By degrading SMARCA2 in these SMARCA4-deficient cancer cells, this compound induces potent and selective cell death.[4][5][6]
Quantitative Efficacy Data
This compound has demonstrated potent and selective degradation of SMARCA2, leading to significant anti-tumor activity in preclinical models. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Lines | Reference |
| DC50 | 12 nM | Not specified | [3][7][8][9] |
| 20 nM | K-Mel-5 | [7] | |
| 35 nM | SK-Mel-28 | [7] | |
| Dmax | > 90% | Not specified | [4][5][6] |
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | GI50 (nM) | Cancer Type | SMARCA4 Status | Reference |
| SK-Mel-5 | 8.8 - 119 nM | Melanoma | Deficient | [7][8][9] |
| H838 | 8.8 - 119 nM | Not specified | Deficient | [7][8][9] |
| A549 | 8.8 - 119 nM | Not specified | Deficient | [7][8][9] |
Table 2: In Vitro Anti-proliferative Activity of this compound in SMARCA4-deficient Cancer Cell Lines
| Dosage | Administration | Dosing Schedule | Model | Outcome | Reference |
| 25-50 mg/kg | Intravenous injection | Twice weekly for two weeks | Human melanoma xenograft | Effective tumor growth inhibition | [7][8][9] |
Table 3: In Vivo Antitumor Efficacy of this compound
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined below. These methodologies are based on published studies and provide a framework for reproducing key findings.
In Vitro SMARCA2 Degradation Assay
Objective: To determine the concentration-dependent degradation of SMARCA2 by this compound.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, SK-Mel-5, SK-Mel-28) in appropriate media and conditions.
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0-1 µM) for a specified time course (e.g., 1-48 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control. Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.
Cell Growth Inhibition Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate SMARCA4-deficient (e.g., SK-Mel-5, H838, A549) and SMARCA4 wild-type cancer cells in 96-well plates.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the cells for an extended period, typically 7 days, to allow for multiple cell divisions.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® or a resazurin-based assay.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Calculate the GI50 (concentration that causes 50% growth inhibition) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model for Antitumor Activity
Objective: To evaluate the in vivo efficacy of this compound in a tumor xenograft model.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant SMARCA4-deficient human cancer cells (e.g., human melanoma cells) into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Dosing: Administer this compound (e.g., 25-50 mg/kg) or vehicle control via intravenous injection. The dosing schedule is typically twice weekly for a duration of two weeks.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study. Monitor the general health and well-being of the animals.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the tumor growth between the treated and control groups to determine the extent of tumor growth inhibition. The compound's tolerability is assessed by monitoring body weight changes and any signs of toxicity.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound - Immunomart [immunomart.com]
- 4. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to SMD-3040: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of SMD-3040, a potent and selective SMARCA2 degrader. It details the chemical properties, mechanism of action, and key experimental data related to this promising compound.
Chemical Properties and Structure
This compound is a synthetic, organic small molecule classified as a Proteolysis Targeting Chimera (PROTAC).[1] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system.[2] this compound is composed of a ligand that binds to the SMARCA2/4 bromodomain, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]
| Property | Value | Source |
| Chemical Formula | C₅₂H₆₆N₁₀O₅S | [3] |
| Molecular Weight | 943.23 g/mol | [3] |
| CAS Number | 3033109-92-8 | [3] |
| Appearance | Solid powder | [3] |
| Purity | >98% (HPLC and/or LCMS) | [3] |
| Storage (Powder) | -20°C for 12 months, 4°C for 6 months | [3] |
| Storage (In solvent) | -80°C for 6 months, -20°C for 6 months | [3] |
Mechanism of Action: Targeted Degradation of SMARCA2
This compound functions by inducing the selective degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex.[2][4] This is achieved through the formation of a ternary complex between this compound, the SMARCA2 protein, and the VHL E3 ubiquitin ligase.[1]
The following diagram illustrates the signaling pathway of this compound-mediated SMARCA2 degradation:
Caption: this compound induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein.
This targeted degradation of SMARCA2 has been shown to be a promising therapeutic strategy in cancers with mutations in the SMARCA4 gene, a paralog of SMARCA2.[2][4]
In Vitro and In Vivo Efficacy
This compound has demonstrated potent and selective degradation of SMARCA2 in both cellular and animal models.
In Vitro Activity
| Assay | Cell Line | Result | Source |
| SMARCA2 Degradation (DC₅₀) | K-Mel-5 | 20 nM | [3] |
| SMARCA2 Degradation (DC₅₀) | SK-Mel-28 | 35 nM | [3] |
| SMARCA2 Degradation (DC₅₀) | General | 12 nM | [3] |
| Maximal Degradation (Dₘₐₓ) | General | 91% | [3] |
In Vivo Antitumor Activity
| Animal Model | Tumor Type | Dosing | Result | Source |
| Xenograft Mouse Model | Human Melanoma | 25-50 mg/kg, IV, twice weekly for two weeks | Effective inhibition of tumor growth | [3] |
| SMARCA4-deficient Xenograft Models | Not specified | Not specified | Strong tumor growth inhibition and well-tolerated | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following provides an overview of the methodologies used in the evaluation of this compound.
General Experimental Workflow
References
- 1. Collection - Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. Reference Detail [ckb.genomenon.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of the Von Hippel-Lindau (VHL) Ligand in the Function of SMD-3040: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein, a key component of the SWI/SNF chromatin remodeling complex. As a heterobifunctional molecule, this compound's efficacy is fundamentally dependent on its ability to recruit an E3 ubiquitin ligase to the target protein. This technical guide provides an in-depth exploration of the significance of the von Hippel-Lindau (VHL) E3 ligase ligand in the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Introduction: The PROTAC Approach and the Significance of E3 Ligase Recruitment
PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. Unlike traditional inhibitors that block a protein's function, PROTACs act catalytically to induce protein degradation. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely and successfully utilized E3 ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands. The VHL ligand within a PROTAC serves as the crucial anchor, bringing the entire VHL E3 ligase complex into close proximity with the target protein.
This compound: A VHL-Recruiting SMARCA2 Degrader
This compound is a PROTAC that comprises a ligand targeting the bromodomain of SMARCA2/4, a flexible linker, and a ligand that specifically recruits the VHL E3 ligase.[1][2] The primary function of the VHL ligand in this compound is to hijack the VHL E3 ligase machinery and redirect it towards the SMARCA2 protein.
Mechanism of Action
The function of this compound is initiated by the formation of a ternary complex, a crucial step for its degradative activity. This complex consists of the SMARCA2 protein, the this compound molecule, and the VHL E3 ligase complex. The VHL ligand of this compound binds to the VHL protein, while the SMARCA2/4 ligand binds to the bromodomain of SMARCA2. This induced proximity allows the VHL E3 ligase to catalyze the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the SMARCA2 protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the SMARCA2 protein.
Quantitative Data
The efficacy of this compound is demonstrated by its potent and selective degradation of SMARCA2 and its subsequent anti-proliferative effects in cancer cell lines.
| Parameter | Value | Cell Line(s) | Reference(s) |
| DC50 (SMARCA2 Degradation) | 12 nM | Not specified | [1] |
| 20 nM | SK-Mel-5 | [3] | |
| 35 nM | SK-Mel-28 | [3] | |
| Dmax (Maximum Degradation) | > 90% | Not specified | [3][4] |
| GI50 (Growth Inhibition) | 8.8 - 119 nM | SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549) | [3] |
| In Vivo Efficacy | 25-50 mg/kg | Xenograft mouse model of human melanoma | [3] |
Table 1: Key quantitative data for this compound.
Signaling Pathways
The primary signaling pathway hijacked by this compound is the Ubiquitin-Proteasome System, specifically through the recruitment of the VHL E3 ligase.
Experimental Protocols
The characterization of this compound involves a series of key experiments to determine its efficacy and mechanism of action.
Western Blot for SMARCA2 Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., SK-Mel-5) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the results.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor activity of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SK-Mel-5) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 25-50 mg/kg) or vehicle control to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a specific dosing schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm SMARCA2 degradation).
Conclusion
The VHL ligand is an indispensable component of this compound, serving as the critical link to the cellular degradation machinery. Its ability to effectively recruit the VHL E3 ligase to the SMARCA2 protein is the foundational step in the molecule's mechanism of action. The potent and selective degradation of SMARCA2, driven by the VHL-mediated ubiquitination, translates into significant anti-proliferative activity in preclinical models of cancer. This technical guide underscores the pivotal role of the VHL ligand in the function of this compound and provides a framework for the continued development of VHL-based PROTACs as a promising therapeutic strategy.
References
- 1. Collection - Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. This compound | PROTACs | 3033109-92-8 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Therapeutic Potential of SMD-3040: A Preclinical In-Depth Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SMD-3040 is a novel, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein. Preclinical evidence strongly suggests its therapeutic potential as a targeted agent for cancers harboring a deficiency in the SMARCA4 gene, a synthetic lethal relationship. This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and selectivity profile. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways are presented to facilitate further research and development of this promising therapeutic candidate.
Introduction
The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression, and mutations in its subunits are frequently implicated in cancer. SMARCA4, a key ATPase subunit of this complex, is often inactivated in various tumor types. Cancers with SMARCA4 deficiency become dependent on the paralog protein SMARCA2 for survival, creating a synthetic lethal vulnerability. This compound is a heterobifunctional molecule designed to exploit this dependency by selectively targeting SMARCA2 for degradation. As a PROTAC, this compound links a SMARCA2-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate SMARCA2.
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between SMARCA2 and the VHL E3 ubiquitin ligase. This proximity leads to the polyubiquitination of SMARCA2, marking it for recognition and subsequent degradation by the 26S proteasome. The catalytic nature of this process allows substoichiometric amounts of this compound to induce the degradation of a significant portion of the cellular SMARCA2 protein pool.
Caption: Signaling pathway of this compound-mediated SMARCA2 protein degradation.
Preclinical Data
The therapeutic potential of this compound is supported by robust preclinical data demonstrating its potent and selective activity against SMARCA4-deficient cancer cells.
In Vitro Degradation and Potency
This compound induces rapid and profound degradation of SMARCA2 in a concentration-dependent manner. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) have been characterized in various cell lines.
| Parameter | Value | Cell Line(s) | Reference |
| DC50 | 12 nM | Not Specified | [1] |
| Dmax | >90% | Not Specified | |
| DC50 | 20 nM | K-Mel-5 | [1] |
| DC50 | 35 nM | SK-Mel-28 | [1] |
In Vitro Anti-proliferative Activity
Consistent with its mechanism of action, this compound exhibits potent anti-proliferative effects in SMARCA4-deficient cancer cell lines, while having a significantly weaker impact on SMARCA4 wild-type cells.
| Cell Line | SMARCA4 Status | GI50 (nM) | Reference |
| SK-Mel-5 | Deficient | 8.8 - 119 | [1] |
| H838 | Deficient | 8.8 - 119 | [1] |
| A549 | Deficient | 8.8 - 119 | [1] |
| Various | Wild-Type | Much Weaker Activity |
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models of SMARCA4-deficient human cancers.
| Xenograft Model | Dosing Schedule | Outcome | Reference |
| Human Melanoma | 25-50 mg/kg, IV, twice weekly for 2 weeks | Effective tumor growth inhibition | [1] |
| Two different SMARCA4-deficient models | Well-tolerated dose schedules | Strong tumor growth inhibition |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
HiBiT-Based Protein Degradation Assay
This protocol outlines a method to quantify the degradation of a target protein, such as SMARCA2, induced by a degrader molecule like this compound.
Caption: Experimental workflow for a HiBiT-based protein degradation assay.
Materials:
-
HiBiT-tagged SMARCA2 expressing cells
-
96-well white, clear-bottom tissue culture plates
-
This compound compound
-
Cell culture medium
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged SMARCA2 cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Detection: Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions. Add the reagent to each well and mix gently.
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to allow the lytic reaction to stabilize. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (SMARCA4-deficient and wild-type)
-
96-well tissue culture plates
-
This compound compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 7 days).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the GI50 value.
Xenograft Tumor Model
This protocol provides a general framework for establishing and evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
SMARCA4-deficient human cancer cells
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Matrigel (optional)
-
This compound formulation for intravenous injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound intravenously according to the specified dosing schedule (e.g., 25-50 mg/kg, twice weekly). The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Efficacy Evaluation: Monitor tumor growth inhibition in the treated group compared to the control group. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting to confirm SMARCA2 degradation).
Conclusion and Future Directions
The preclinical data for this compound strongly support its development as a targeted therapy for SMARCA4-deficient cancers. Its potent and selective degradation of SMARCA2, leading to significant anti-proliferative effects in vitro and robust tumor growth inhibition in vivo, highlights its promising therapeutic potential. Further investigations should focus on comprehensive pharmacokinetic and pharmacodynamic studies, as well as IND-enabling toxicology studies to pave the way for clinical evaluation. The exploration of this compound in combination with other anti-cancer agents could also unlock synergistic therapeutic strategies. As of the current date, there is no publicly available information regarding clinical trials for this compound.
References
Methodological & Application
Application Notes & Protocols: Characterization of the mTORC1 Inhibitor SMD-3040 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
SMD-3040 is a potent and selective small molecule inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1). The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in selected cancer cell lines.
2. Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of mTORC1. This action prevents the phosphorylation of key downstream effectors, including S6 Kinase (S6K) and 4E-BP1. The inhibition of this signaling cascade leads to a shutdown of protein synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells dependent on this pathway.
Caption: this compound mechanism of action targeting the mTORC1 signaling pathway.
3. Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines after 72 hours of treatment.
Table 1: IC₅₀ Values for Cell Viability
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 45.8 |
| U-87 MG | Glioblastoma | 22.5 |
Table 2: Apoptosis Induction at 100 nM this compound
| Cell Line | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |
| MCF-7 | 42.5% | 8.5 |
| A549 | 28.1% | 5.6 |
| U-87 MG | 35.7% | 7.1 |
Table 3: Phospho-Protein Inhibition at 100 nM this compound (1 hour)
| Cell Line | Target Protein | % Inhibition of Phosphorylation |
| MCF-7 | Phospho-S6K | 95% |
| MCF-7 | Phospho-4E-BP1 | 92% |
| U-87 MG | Phospho-S6K | 91% |
4. Experimental Protocols
4.1. General Cell Culture and Compound Preparation
-
Cell Lines: MCF-7, A549, and U-87 MG can be procured from ATCC.
-
Culture Media:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS) + 0.01 mg/mL human insulin.
-
A549: F-12K Medium + 10% FBS.
-
U-87 MG: Minimum Essential Medium (MEM) + 10% FBS + 1% Non-Essential Amino Acids (NEAA).
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.1%.
4.2. Protocol: Cell Viability (MTS Assay)
This protocol determines the concentration of this compound that inhibits cell metabolic activity by 50% (IC₅₀).
Caption: Workflow for determining cell viability using the MTS assay.
Methodology:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate IC₅₀ values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
4.3. Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Methodology:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.
-
Treat cells with this compound (e.g., at 100 nM) or vehicle control (0.1% DMSO) for 48 hours.
-
Harvest cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
4.4. Protocol: Western Blot for Pathway Analysis
This protocol is used to confirm the mechanism of action of this compound by measuring the phosphorylation status of its downstream targets.
Methodology:
-
Seed 1 x 10⁶ cells in a 60 mm dish and allow them to attach overnight.
-
Treat cells with this compound (e.g., at 100 nM) or vehicle control for 1 hour.
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-S6K (Thr389)
-
Total S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Application Notes and Protocols: SMD-3040 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SMD-3040, a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, in preclinical xenograft models. This document outlines the mechanism of action, detailed experimental protocols for in vivo studies, and data presentation guidelines.
Introduction and Mechanism of Action
This compound is a novel therapeutic agent that operates through the principles of targeted protein degradation. It is designed to selectively induce the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex.[1][2][3][4][5] In cancers with a deficiency in the SMARCA4 gene, tumor cells become dependent on SMARCA2 for survival. This phenomenon is known as synthetic lethality.[4][5]
This compound functions by hijacking the cell's natural ubiquitin-proteasome system. As a PROTAC, it is a bifunctional molecule: one end binds to the SMARCA2 protein, and the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The selective removal of SMARCA2 in SMARCA4-deficient cancer cells leads to cell cycle arrest and ultimately, tumor growth inhibition.[1][2][3]
Mechanism of this compound-induced SMARCA2 degradation.
Downstream of SMARCA2 degradation in SMARCA4-deficient cells, there is significant reprogramming of enhancers, leading to the suppression of key cell-cycle gene expression. This ultimately results in the inhibition of tumor cell proliferation.
Downstream effects of SMARCA2 degradation.
Experimental Protocols
The following protocols are based on published studies involving this compound in xenograft models and standard laboratory procedures.
Cell Line for Xenograft
-
Cell Line: SK-MEL-5 (human melanoma, SMARCA4-deficient).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 1% Non-Essential Amino Acids (NEAA), and 1 mM Sodium Pyruvate.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Xenograft Model Establishment
Workflow for this compound xenograft studies.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Cell Preparation: Culture SK-MEL-5 cells to approximately 80% confluency. Harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the length and width with calipers every 2-3 days. Calculate tumor volume using the formula:
-
Tumor Volume (mm³) = (Length x Width²) / 2
-
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
This compound Dosage and Administration
-
Dosages: 25 mg/kg and 50 mg/kg.[1]
-
Formulation for Intravenous (IV) Injection:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
For injection, dilute the stock solution in a vehicle consisting of Tween 80 and saline. A common formulation is a 10:5:85 ratio of DMSO:Tween 80:Saline. The final concentration should be calculated based on the dosing volume and the average weight of the mice.
-
-
Administration Route: Intravenous (IV) injection.
-
Dosing Schedule: Twice weekly for two weeks.[1]
-
Control Group: Administer the vehicle solution (e.g., 10% DMSO, 5% Tween 80, 85% Saline) following the same schedule as the treatment groups.
Data Presentation
All quantitative data from the xenograft studies should be summarized in clear and well-structured tables for easy comparison between treatment and control groups.
In Vivo Efficacy Data
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Day X (mm³ ± SEM) | Percent Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Vehicle Control | - | IV | Twice weekly for 2 weeks | [Insert Data] | - | - |
| This compound | 25 | IV | Twice weekly for 2 weeks | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 50 | IV | Twice weekly for 2 weeks | [Insert Data] | [Insert Data] | [Insert Data] |
Tolerability Data
| Treatment Group | Dosage (mg/kg) | Mean Body Weight Change from Baseline (%) | Observations of Toxicity |
| Vehicle Control | - | [Insert Data] | [Insert Data] |
| This compound | 25 | [Insert Data] | [Insert Data] |
| This compound | 50 | [Insert Data] | [Insert Data] |
Summary and Conclusion
This compound has demonstrated significant antitumor activity in preclinical xenograft models of SMARCA4-deficient cancers.[1][3][4] The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the efficacy and tolerability of this compound. Adherence to these methodologies will ensure the generation of robust and reproducible data for the continued development of this promising therapeutic agent. It is reported that this compound is well-tolerated in mice at the tested dosages.[1]
References
- 1. Collection - Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Detecting SMARCA2 Degradation Induced by SMD-3040: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of the SMARCA2 protein following treatment with the PROTAC degrader, SMD-3040.
Introduction
SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a significant therapeutic target in cancers with mutations in its paralog, SMARCA4.[1][2] this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of SMARCA2.[1][3][4] As a heterobifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to SMARCA2, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This targeted protein degradation approach offers a promising therapeutic strategy for SMARCA4-deficient tumors.[1][7]
Western blotting is a fundamental and widely used technique to verify and quantify the degradation of a target protein. This application note provides a comprehensive protocol for assessing the efficacy of this compound in degrading SMARCA2 in cultured cells.
Signaling Pathway of this compound-Mediated SMARCA2 Degradation
This compound functions by hijacking the cell's natural protein disposal machinery. The molecule simultaneously binds to the SMARCA2 protein and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to SMARCA2. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.
Experimental Workflow
The overall workflow for assessing SMARCA2 degradation involves treating cells with this compound, preparing cell lysates, separating proteins by size, transferring them to a membrane, and finally detecting the SMARCA2 protein using specific antibodies.
Detailed Experimental Protocols
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed a SMARCA4-deficient cell line (e.g., SK-Mel-5, H838, or A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment:
Part 2: Sample Preparation
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[8]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[9][10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes with occasional vortexing.[8][9]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Transfer the supernatant to a new, clean tube.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[8]
-
Part 3: SDS-PAGE and Protein Transfer
-
Sample Preparation for Gel Electrophoresis:
-
Gel Electrophoresis:
-
Protein Transfer:
Part 4: Immunodetection
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for SMARCA2 diluted in the blocking buffer. This incubation should be performed overnight at 4°C with gentle shaking.[8] (Refer to the antibody datasheet for the recommended dilution).
-
-
Washing:
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[8]
-
-
Final Washes:
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a CCD imager or X-ray film.
-
-
Loading Control:
-
To ensure equal protein loading, the membrane should be stripped and re-probed or simultaneously probed with an antibody against a loading control protein such as GAPDH or β-actin.[11]
-
Data Presentation and Analysis
The intensity of the bands corresponding to SMARCA2 and the loading control should be quantified using densitometry software. The SMARCA2 signal should be normalized to the loading control signal for each sample. The degradation of SMARCA2 can then be expressed as a percentage relative to the vehicle-treated control. This data can be used to determine key degradation parameters such as the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).[1][3][4]
Key Experimental Parameters
| Parameter | Recommended Conditions |
| Cell Lines | SMARCA4-deficient lines (e.g., SK-Mel-5, H838, A549)[3][4] |
| This compound Concentration | 0 - 1000 nM[13] |
| Treatment Duration | 1 - 48 hours[4] |
| Protein Loading | 20-30 µg per well[8][12] |
| Gel Percentage | 4-12% Bis-Tris Polyacrylamide[11] |
| Blocking Buffer | 5% non-fat milk or 3-5% BSA in TBST[9] |
| Primary Antibody | Anti-SMARCA2 (follow manufacturer's recommended dilution) |
| Loading Control | Anti-GAPDH or Anti-β-actin |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
Reagents and Materials
| Reagent/Material | Details |
| Cell Culture Media & Supplements | As required for the specific cell line |
| This compound | Prepare stock in DMSO |
| RIPA Lysis Buffer | Commercially available or prepared in-house |
| Protease/Phosphatase Inhibitors | Commercially available cocktails |
| BCA Protein Assay Kit | For protein quantification |
| Laemmli Sample Buffer | 4x concentration |
| Precast Polyacrylamide Gels | e.g., 4-12% Bis-Tris |
| PVDF or Nitrocellulose Membranes | 0.2 or 0.45 µm pore size |
| TBST Buffer | Tris-buffered saline with 0.1% Tween-20 |
| Blocking Agent | Non-fat dry milk or Bovine Serum Albumin (BSA) |
| Primary & Secondary Antibodies | Specific for SMARCA2, loading control, and host species |
| ECL Substrate | For chemiluminescent detection |
References
- 1. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Note: Cell Viability Assays for Assessing SMD-3040 Efficacy
Introduction
SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[1][2][3] SMARCA2 and SMARCA4 are mutually exclusive ATP-dependent helicases that form the catalytic core of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression.[4][5][6] In cancers with a loss-of-function mutation in the SMARCA4 gene, the cells become dependent on its paralog, SMARCA2, for survival.[4][5] This dependency creates a synthetic lethal relationship, where the targeted degradation of SMARCA2 by this compound leads to potent and selective inhibition of cell proliferation in SMARCA4-deficient tumors.[2][3][7]
This application note provides detailed protocols for assessing the efficacy of this compound in vitro using three common cell viability assays: MTT, XTT, and CellTiter-Glo. These assays are fundamental in drug discovery for determining a compound's cytotoxic and cytostatic effects by measuring cellular metabolic activity. The choice of assay may depend on the specific cell type, experimental throughput, and required sensitivity.
Principle of Assays
Cell viability assays are essential tools for evaluating the efficacy of therapeutic compounds.[8] They work by measuring markers of healthy, metabolically active cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt to a colored formazan product. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making it a more convenient method.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present in cell culture, which is an indicator of metabolically active cells. The assay reagent lyses the cells to release ATP, which then participates in a luciferase reaction to produce a luminescent signal that is proportional to the number of viable cells.
This compound Mechanism of Action and Signaling Pathway
This compound is a heterobifunctional molecule that consists of a ligand that binds to the SMARCA2 protein and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][9] This binding brings SMARCA2 into close proximity with the E3 ligase, leading to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-deficient cancer cells disrupts the function of the SWI/SNF complex, leading to cell cycle arrest and inhibition of proliferation.
Caption: this compound induces the degradation of SMARCA2 via the ubiquitin-proteasome system.
Experimental Workflow
The general workflow for assessing the efficacy of this compound using cell viability assays involves several key steps, from cell preparation to data analysis and interpretation.
Caption: A generalized workflow for evaluating this compound using cell viability assays.
Data Presentation
The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50), which is the concentration of the drug that causes a 50% reduction in cell viability or growth, respectively. The results can be summarized in a table for easy comparison across different cell lines and assays.
| Cell Line | SMARCA4 Status | Assay | Incubation Time (h) | This compound GI50 (nM) |
| SK-MEL-5 | Deficient | CellTiter-Glo | 168 (7 days) | 8.8 |
| NCI-H838 | Deficient | CellTiter-Glo | 168 (7 days) | 25 |
| A549 | Deficient | CellTiter-Glo | 168 (7 days) | 119 |
| HeLa | Wild-Type | CellTiter-Glo | 168 (7 days) | >1000 |
| Calu-6 | Wild-Type | Not Specified | Not Specified | Inactive |
Note: The data presented in this table is a hypothetical representation based on published literature to illustrate the expected outcomes. Actual results may vary.[1]
Experimental Protocols
General Materials and Reagents
-
This compound (prepare stock solution in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well clear and opaque-walled tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance and luminescence capabilities)
-
CO2 incubator (37°C, 5% CO2)
Protocol 1: MTT Assay
-
Cell Seeding:
-
Culture SMARCA4-deficient (e.g., SK-MEL-5, NCI-H838) and SMARCA4-wild-type (e.g., HeLa) cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well clear plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 72-96 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
Plot the % viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: XTT Assay
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Follow step 5 from the MTT Assay protocol, using the absorbance readings from the XTT assay.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Luminescence_treated / Luminescence_vehicle) * 100
-
Plot the % viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The MTT, XTT, and CellTiter-Glo® assays are robust and reliable methods for determining the in vitro efficacy of this compound. By demonstrating a significant reduction in the viability of SMARCA4-deficient cancer cells compared to SMARCA4-wild-type cells, these assays can effectively validate the synthetic lethal approach of targeting SMARCA2. The choice of assay will depend on the specific experimental needs, with the CellTiter-Glo® assay often being preferred for high-throughput screening due to its simplicity and sensitivity. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. preludetx.com [preludetx.com]
- 5. tandfonline.com [tandfonline.com]
- 6. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. researchgate.net [researchgate.net]
- 8. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application of SMD-3040 in Melanoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
SMD-3040 is a potent and selective degrader of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein, developed using Proteolysis Targeting Chimera (PROTAC) technology. It operates through a synthetic lethality approach in cancers with a deficiency in the SMARCA4 gene, a common alteration in certain subtypes of melanoma.[1][2][3] The SWI/SNF chromatin remodeling complex, of which SMARCA2 and SMARCA4 are key ATPase subunits, plays a crucial role in regulating gene expression.[1] In SMARCA4-deficient melanoma cells, there is an increased dependency on the paralogous SMARCA2 protein for survival and proliferation.[1][3] this compound selectively targets SMARCA2 for ubiquitination and subsequent proteasomal degradation, leading to cell growth inhibition and tumor regression in preclinical melanoma models.[2][4][5] These application notes provide an overview of this compound's utility in melanoma research and detailed protocols for its application in relevant experimental models.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[4][6] This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-deficient melanoma cells is synthetically lethal, leading to cell cycle arrest and apoptosis.[1][2][3]
Data Presentation
In Vitro Efficacy of this compound in Melanoma Cell Lines
| Cell Line | Genotype | Parameter | Value | Reference |
| SK-Mel-5 | SMARCA4-deficient | DC50 (SMARCA2 Degradation) | 20 nM | [4][5] |
| SK-Mel-28 | SMARCA4-proficient | DC50 (SMARCA2 Degradation) | 35 nM | [4][5] |
| SK-Mel-5 | SMARCA4-deficient | GI50 (Cell Growth Inhibition, 7 days) | 8.8 - 119 nM | [4][5][7] |
DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition concentration.
In Vivo Efficacy of this compound in a Melanoma Xenograft Model
| Animal Model | Cell Line | Dosage and Administration | Outcome | Reference |
| Xenograft Mouse Model | SK-Mel-5 (SMARCA4-deficient) | 25-50 mg/kg, intravenous injection, twice weekly for two weeks | Effective tumor growth inhibition | [4][5] |
Experimental Protocols
In Vitro SMARCA2 Degradation Assay
Objective: To determine the concentration-dependent degradation of SMARCA2 in melanoma cell lines following treatment with this compound.
Materials:
-
This compound
-
SMARCA4-deficient (e.g., SK-Mel-5) and SMARCA4-proficient (e.g., SK-Mel-28) melanoma cell lines
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed melanoma cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 1000 nM) for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control. Calculate the percentage of SMARCA2 degradation relative to the vehicle control and determine the DC50 value.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability of melanoma cell lines.
Materials:
-
This compound
-
Melanoma cell lines (SMARCA4-deficient and -proficient)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Protocol:
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 7 days. Include a vehicle control.
-
Assay:
-
On day 7, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log concentration of this compound. Calculate the GI50 value.
In Vivo Melanoma Xenograft Study
Objective: To evaluate the anti-tumor activity of this compound in a melanoma xenograft mouse model.
Materials:
-
This compound formulated for intravenous injection
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
SMARCA4-deficient melanoma cells (e.g., SK-Mel-5)
-
Matrigel (optional)
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of SK-Mel-5 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound intravenously at doses of 25 mg/kg and 50 mg/kg, twice weekly for two weeks.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for SMARCA2 levels, immunohistochemistry).
-
-
Data Analysis: Plot the average tumor volume over time for each group to assess tumor growth inhibition.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader for SMARCA2.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. SWI/SNF complex, promising target in melanoma therapy: Snapshot view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. criver.com [criver.com]
- 7. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing SMD-3040 in Non-Small Cell Lung Cancer (NSCLC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMD-3040 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein.[1][2][3] This application note provides detailed protocols for utilizing this compound in non-small cell lung cancer (NSCLC) research, particularly in models with deficiencies in the SMARCA4 gene, a key paralog of SMARCA2. The synthetic lethal relationship between SMARCA2 and SMARCA4 makes this compound a promising therapeutic agent for SMARCA4-deficient NSCLC.[2][4]
This compound is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the SMARCA2 protein.[1][5] This design facilitates the formation of a ternary complex between SMARCA2 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[5][6]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Description | Value | Reference |
| DC50 | HeLa | Concentration for 50% degradation of SMARCA2 | 12 nM | [1] |
| Dmax | HeLa | Maximum degradation of SMARCA2 | >90% | [1] |
| GI50 | NCI-H838 (SMARCA4-deficient NSCLC) | Concentration for 50% growth inhibition | 8.8 - 119 nM | [1][7] |
| GI50 | A549 (SMARCA4-deficient NSCLC) | Concentration for 50% growth inhibition | 8.8 - 119 nM | [1][7] |
In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| Nude Mice | Human Melanoma (as a proxy for SMARCA4-deficient tumors) | 25-50 mg/kg this compound | Intravenous injection, twice weekly for two weeks | Significant tumor growth inhibition | [1][7] |
Signaling Pathway
The mechanism of action of this compound is centered on the principle of targeted protein degradation. In SMARCA4-deficient NSCLC cells, the degradation of the compensatory SMARCA2 protein by this compound leads to the disruption of the SWI/SNF chromatin remodeling complex, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Mechanism of this compound-induced SMARCA2 degradation and apoptosis in SMARCA4-deficient NSCLC.
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 Degradation
This protocol details the procedure for assessing the degradation of SMARCA2 protein in NSCLC cell lines following treatment with this compound.
Caption: A streamlined workflow for Western Blot analysis of SMARCA2.
1. Cell Culture and Treatment:
-
Seed SMARCA4-deficient NSCLC cells (e.g., NCI-H838, A549) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24 to 48 hours. Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 (e.g., Cell Signaling Technology, #12345, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of NSCLC cells.[8]
Caption: Key steps in performing an MTT cell viability assay.
1. Cell Seeding:
-
Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well.[9]
-
Allow cells to attach and grow for 24 hours.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 72 to 96 hours.
3. MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 4 hours at 37°C until a purple precipitate is visible.[8][9]
4. Solubilization of Formazan:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.[8]
-
Mix gently on an orbital shaker for 5 minutes to dissolve the formazan crystals.
5. Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a nude mouse xenograft model of NSCLC.[10][11][12]
Caption: Workflow for conducting an in vivo xenograft study.
1. Animal Model and Cell Implantation:
-
Use female athymic nude mice (5-6 weeks old).[10]
-
Subcutaneously inject 1 x 10^7 SMARCA4-deficient NSCLC cells (e.g., A549) in 200 µL of PBS into the right flank of each mouse.[12]
2. Tumor Growth and Randomization:
-
Monitor tumor growth daily.
-
When tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups.
3. Drug Administration:
-
Administer this compound intravenously at doses of 25 and 50 mg/kg.[1][7]
-
The dosing schedule should be twice weekly for a duration of two weeks.[1][7]
-
The control group should receive a vehicle control.
4. Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
5. Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis, such as western blotting or immunohistochemistry, to assess target engagement.
-
Compare the tumor growth between the treated and control groups to determine the efficacy of this compound.
Conclusion
This compound represents a promising targeted therapeutic strategy for SMARCA4-deficient NSCLC. The protocols provided in this application note offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Tumor xenograft studies in nude mice [bio-protocol.org]
- 11. Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Application Notes and Protocols: A Guide to Preparing SMD-3040 Stock Solutions for Experiments
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing the selective SMARCA2 degrader, SMD-3040, in their experiments.
Introduction:
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the SMARCA2 protein.[1][2][3][4][5][6][7][8][9] It is a valuable tool for studying the biological functions of SMARCA2 and for investigating potential therapeutic strategies in cancers with SMARCA4 deficiency, where targeting SMARCA2 can lead to synthetic lethality.[5][6][7][8][10] this compound is comprised of a ligand for the SMARCA2/4 bromodomain, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][9][10] This heterobifunctional molecule brings SMARCA2 into proximity with the VHL E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
This guide provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo experiments, ensuring accurate and reproducible results.
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₂H₆₆N₁₀O₅S | [1][4][11] |
| Molecular Weight | 943.21 g/mol | [1][3][11] |
| Appearance | White to off-white solid powder | [1][3] |
| Biological Target | SMARCA2 | [1][2][3][4][5][6][7][8][9] |
| Mechanism of Action | PROTAC-mediated SMARCA2 degradation | [5][6][7][8][9][10] |
| DC₅₀ | 12 nM | [3][11][12] |
| Dₘₐₓ | >90% | [3][5][6][7][8][11][12] |
Experimental Protocols
Preparation of In Vitro Stock Solutions
For most cell-based assays, this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 943.21 g/mol x 1000 mg/g = 9.43 mg
-
-
Dissolution: Carefully weigh the calculated amount of this compound powder and add it to a sterile tube. Add the appropriate volume of DMSO to achieve the desired concentration.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][13] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3][11][12][13]
Solubility Data:
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (~106.02 mM) |
Note: The "≥" symbol indicates that the compound is soluble at this concentration, but the saturation point may be higher.[3][11][12]
Preparation of In Vivo Formulations
The formulation for in vivo studies will depend on the route of administration (e.g., intravenous, intraperitoneal, oral). Below are examples of common formulations. It is recommended to test the chosen formulation with a small amount of the compound first to ensure solubility and stability.[1]
Example Formulation for Intravenous (IV) Injection:
This formulation uses a co-solvent system to maintain the solubility of this compound in an aqueous solution.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
Protocol:
-
Begin with the prepared DMSO stock solution of this compound.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix again until the solution is clear.
-
Finally, add sterile saline to the desired final volume and mix thoroughly.
Example Formulation Composition (as a percentage of final volume): [1]
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
Example Formulation for Oral Administration (Suspension):
For oral gavage, this compound can be suspended in a vehicle like carboxymethyl cellulose (B213188) (CMC).
Materials:
-
This compound powder
-
0.5% Carboxymethyl cellulose sodium (CMC-Na) in sterile water
Protocol:
-
Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile water.
-
Weigh the required amount of this compound powder.
-
Add the powder to the 0.5% CMC-Na solution.
-
Vortex or sonicate the mixture to create a uniform suspension before administration.
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound induces the degradation of the SMARCA2 protein.
Caption: Mechanism of this compound mediated SMARCA2 degradation.
Experimental Workflow for Stock Solution Preparation
This workflow outlines the key steps for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. This compound | PROTACs | 3033109-92-8 | Invivochem [invivochem.com]
- 2. This compound - Ruixibiotech [ruixibiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Evaluating the In Vivo Antitumor Activity of SMD-3040
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMD-3040 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) protein.[][2][3] In cancers with a deficiency in the SMARCA4 gene, tumor cells often become dependent on the paralog gene SMARCA2 for survival.[4][5][6] This phenomenon, known as synthetic lethality, presents a promising therapeutic window. This compound leverages this vulnerability by selectively targeting SMARCA2 for degradation, thereby inhibiting tumor cell proliferation and demonstrating significant antitumor activity in preclinical models.[][7][8]
These application notes provide detailed protocols for evaluating the in vivo antitumor efficacy of this compound in xenograft mouse models, a critical step in the preclinical development of this targeted therapy. The following sections outline the mechanism of action of this compound, methodologies for establishing and monitoring tumor models, protocols for assessing target engagement and downstream effects, and guidelines for toxicity and pharmacokinetic analysis.
Mechanism of Action: this compound as a SMARCA2 PROTAC Degrader
This compound is a heterobifunctional molecule composed of a ligand that binds to the SMARCA2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[9][10] By simultaneously binding to both SMARCA2 and VHL, this compound brings the target protein into close proximity with the E3 ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the cell's proteasome machinery. The degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to cell cycle arrest and apoptosis, ultimately resulting in tumor growth inhibition.[11]
In Vivo Antitumor Activity Evaluation: Experimental Workflow
The following diagram outlines the general workflow for assessing the in vivo efficacy of this compound.
Data Presentation: Summary of In Vivo Efficacy Data
The following tables provide a structured format for summarizing the quantitative data obtained from in vivo studies of this compound.
Table 1: In Vivo Antitumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | Twice weekly, i.v. | N/A | N/A | |
| This compound | 25 | Twice weekly, i.v. | |||
| This compound | 50 | Twice weekly, i.v. |
Table 2: Body Weight and Toxicity Assessment
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | % Body Weight Change | Observations of Toxicity |
| Vehicle Control | - | ||||
| This compound | 25 | ||||
| This compound | 50 |
Table 3: Pharmacodynamic Analysis of SMARCA2 Degradation in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time Point | Mean % SMARCA2 Protein Level ± SEM (vs. Vehicle) | p-value vs. Vehicle |
| Vehicle Control | - | Endpoint | 100 | N/A |
| This compound | 50 | 24h post-last dose | ||
| This compound | 50 | Endpoint |
Experimental Protocols
Cell Line Selection and Culture
-
Cell Lines: Utilize human cancer cell lines with confirmed SMARCA4 deficiency, such as certain melanoma (e.g., SK-MEL-5), non-small cell lung cancer (NSCLC), or other relevant tumor types.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) of 6-8 weeks of age.
-
Tumor Inoculation:
-
Harvest cultured tumor cells during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor formation. Tumors are typically palpable within 7-14 days.
-
Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups.
-
Preparation and Administration of this compound
-
Formulation: Prepare this compound for intravenous (i.v.) injection. A common vehicle for PROTACs is a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline. The final formulation should be sterile-filtered.
-
Dosing: Based on previous studies, doses of 25-50 mg/kg administered twice weekly have shown efficacy.[] The exact dose and schedule should be optimized for the specific tumor model.
-
Administration: Administer the prepared this compound solution intravenously via the tail vein. The vehicle control group should receive an equivalent volume of the vehicle solution.
Tumor Growth Monitoring
-
Measurement: Measure tumor dimensions (length and width) twice a week using digital calipers.
-
Calculation: Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x (Length x Width²) .[3][12]
-
Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of general health and toxicity.
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified treatment duration.
Endpoint Analysis
-
At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Excise the tumors and record their final weight.
-
Divide the tumor tissue for various analyses:
-
One portion to be snap-frozen in liquid nitrogen and stored at -80°C for Western blot analysis.
-
Another portion to be fixed in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).
-
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Densitometry: Quantify the band intensities to determine the relative levels of SMARCA2 protein.
-
Tissue Processing: Dehydrate the formalin-fixed tumor tissue and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on charged slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against SMARCA2.
-
Apply a secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Acquire images of the stained slides and assess the intensity and distribution of SMARCA2 staining in the tumor cells.
Pharmacokinetic (PK) Analysis
-
Study Design: Administer a single intravenous dose of this compound to a separate cohort of tumor-bearing mice.
-
Sample Collection: Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
In Vivo Toxicity Assessment
-
Clinical Observations: Monitor the mice daily for any signs of toxicity, including changes in appearance, behavior, and activity levels.
-
Body Weight: As mentioned previously, monitor body weight changes throughout the study. Significant weight loss (>15-20%) can be an indicator of toxicity.
-
Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, lung, heart) and fix them in formalin for histopathological examination to identify any treatment-related tissue damage.
References
- 2. tumorvolume.com [tumorvolume.com]
- 3. youtube.com [youtube.com]
- 4. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. mdpi.com [mdpi.com]
- 9. Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. medium.com [medium.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Identification of Resistance and Sensitizing Mechanisms to SMD-3040 using CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2).[1][2][3][4][5][6][7][8][9] This targeted protein degradation strategy has shown significant therapeutic promise, particularly in cancers harboring a deficiency in the closely related SMARCA4 gene, a classic example of synthetic lethality.[2][4][6][8][9] As with many targeted therapies, the development of resistance is a significant clinical challenge. Genome-wide CRISPR-Cas9 loss-of-function screens offer a powerful and unbiased approach to systematically identify genes whose inactivation confers resistance or sensitivity to a given therapeutic agent.[10][11][12][13][14]
These application notes provide a comprehensive framework for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen in combination with this compound treatment. The goal is to elucidate the genetic determinants of sensitivity and resistance to this novel SMARCA2 degrader. The protocols and methodologies described herein are intended to guide researchers through the experimental workflow, from cell line selection and library transduction to data analysis and hit validation.
Principle of the Assay
A pooled CRISPR-Cas9 screen involves the introduction of a library of single-guide RNAs (sgRNAs) into a population of cells, with each sgRNA targeting a specific gene for knockout via the Cas9 nuclease.[11][12][15] This population of cells with diverse gene knockouts is then subjected to a selective pressure, in this case, treatment with this compound. By comparing the representation of sgRNAs in the treated versus untreated cell populations through next-generation sequencing, it is possible to identify genes whose knockout leads to either enrichment (resistance) or depletion (sensitivity) of the corresponding cells.[13][15]
Materials and Methods
Cell Line Selection and Culture
The choice of cell line is critical for a successful screen. For investigating this compound, it is recommended to use a cancer cell line with a known SMARCA4 deficiency, as these are expected to be sensitive to SMARCA2 degradation.[4][5][6][8][9] A well-characterized cell line with stable growth characteristics and high transduction efficiency is ideal.
CRISPR Library
A genome-wide human sgRNA library, such as the GeCKO v2 or Brunello library, is recommended.[16] These libraries contain multiple sgRNAs targeting each gene, minimizing off-target effects.[16]
Lentivirus Production
The sgRNA library is delivered to the target cells using lentiviral vectors.[17][18] High-titer lentivirus should be produced by co-transfecting HEK293T cells with the sgRNA library plasmid and packaging plasmids.
Determination of this compound IC50
Prior to the screen, the half-maximal inhibitory concentration (IC50) of this compound in the chosen cell line must be determined. This is crucial for selecting the appropriate concentration for the screen. A dose-response curve should be generated by treating the cells with a range of this compound concentrations and assessing cell viability after a defined period (e.g., 72 hours).
Table 1: Hypothetical Dose-Response Data for this compound in a SMARCA4-Deficient Cell Line
| This compound Concentration (nM) | Percent Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 50 | 85.1 |
| 100 | 95.3 |
| 500 | 98.7 |
Based on this hypothetical data, an IC50 of approximately 10 nM would be used for the screen.
Experimental Protocols
Lentiviral Transduction of Cas9-Expressing Cells
This protocol assumes the use of a cell line that stably expresses Cas9. If not, cells must first be transduced with a Cas9-expressing lentivirus.
-
Cell Plating: Plate the Cas9-expressing cells at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction: Add the pooled sgRNA library lentivirus to the cells at a low multiplicity of infection (MOI) of 0.3-0.5. This is to ensure that the majority of cells receive only one sgRNA.[19] Include a non-transduced control and a control transduced with an empty vector.
-
Selection: 24-48 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. The optimal concentration and duration of selection should be determined empirically for each cell line.
CRISPR-Cas9 Screen with this compound
-
Cell Expansion: After selection, expand the transduced cell population to a sufficient number to maintain a library representation of at least 200-500 cells per sgRNA.
-
Initial Cell Harvest (T0): Harvest a representative population of cells before treatment. This will serve as the baseline for sgRNA representation.
-
This compound Treatment: Split the remaining cells into two groups: a vehicle control (e.g., DMSO) and an this compound treatment group. Treat the cells with the predetermined IC50 concentration of this compound.
-
Cell Culture and Maintenance: Culture the cells for 14-21 days, passaging as necessary. Maintain the library representation at each passage.
-
Final Cell Harvest: After the treatment period, harvest the cells from both the vehicle control and this compound treated populations.
Genomic DNA Extraction and sgRNA Sequencing
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, vehicle control, and this compound treated cell pellets.
-
PCR Amplification of sgRNA Cassettes: Amplify the integrated sgRNA sequences from the genomic DNA using primers that flank the sgRNA cassette.
-
Next-Generation Sequencing: Purify the PCR products and submit them for high-throughput sequencing.
Data Analysis
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.
-
Hit Identification: Use statistical methods, such as MAGeCK or DESeq2, to identify sgRNAs that are significantly enriched or depleted in the this compound treated population compared to the vehicle control.
-
Gene Ranking: Rank the genes based on the statistical significance of the enrichment or depletion of their corresponding sgRNAs.
Expected Results
The primary output of the screen will be a list of genes whose knockout confers either resistance or sensitivity to this compound.
Table 2: Hypothetical Top Hits from a CRISPR Screen with this compound
| Gene | Log2 Fold Change (this compound vs. Vehicle) | p-value | Phenotype |
| GENE_A | 3.5 | 1.2e-8 | Resistance |
| GENE_B | 2.8 | 5.6e-7 | Resistance |
| GENE_C | -2.1 | 3.4e-6 | Sensitivity |
| GENE_D | -1.8 | 9.1e-6 | Sensitivity |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for CRISPR Screening
Caption: CRISPR-Cas9 screening workflow.
Conclusion
The combination of CRISPR-Cas9 screening with this compound treatment provides a robust platform for identifying novel mechanisms of drug resistance and sensitivity. The insights gained from such screens can inform the development of combination therapies to overcome resistance, identify patient populations most likely to respond to treatment, and uncover novel drug targets. The protocols and guidelines presented here offer a comprehensive resource for researchers embarking on such studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Reference Detail [ckb.genomenon.com]
- 9. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 11. synthego.com [synthego.com]
- 12. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 13. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. broadinstitute.org [broadinstitute.org]
- 16. protocols.io [protocols.io]
- 17. media.addgene.org [media.addgene.org]
- 18. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SMD-3040 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of SMD-3040, a potent and selective SMARCA2 PROTAC degrader. Due to its hydrophobic nature, this compound can present challenges with solubility in aqueous solutions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is readily soluble in DMSO at concentrations of 100 mg/mL or higher.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution in aqueous media. What is happening?
A2: This is a common issue due to the low aqueous solubility of this compound. When the DMSO stock is diluted into an aqueous buffer or cell culture medium, the concentration of the organic solvent decreases, leading to the precipitation of the hydrophobic compound.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5%, while for sensitive cell lines, it is advisable to keep the concentration at or below 0.1%.[2][3][4][5][6] It is always good practice to include a vehicle control (medium with the same final DMSO concentration as the treated wells) in your experiments.
Q4: Are there any alternative solvents or formulation strategies to improve the solubility of this compound in aqueous solutions for in vitro studies?
A4: While DMSO is the primary recommendation, other strategies can be explored for particularly sensitive applications. These include the use of co-solvents or solubilizing agents. For instance, a mixture of polyethylene (B3416737) glycol 400 (PEG400) and ethanol (B145695) has been used to solubilize other hydrophobic compounds for cell culture.[7] Non-ionic surfactants like Tween 80 or Pluronic F-68 can also be used at low concentrations (typically <0.1%) to aid in solubility. However, the compatibility of these agents with your specific cell line and assay should be validated.
Q5: How should I prepare this compound for in vivo animal studies?
A5: Due to its poor water solubility, this compound requires a specific formulation for in vivo administration. Common approaches involve the use of a vehicle containing a mixture of solvents and surfactants to create a stable dispersion or solution. A recommended formulation for intravenous injection is a mixture of DMSO, PEG300, Tween 80, and saline.[1] For oral administration, suspending the compound in a vehicle containing 0.5% carboxymethyl cellulose (B213188) (CMC) is a viable option.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Low aqueous solubility of this compound. | - Increase the final DMSO concentration in your working solution (if your experimental system allows).- Try a serial dilution approach, where the DMSO stock is first diluted in a small volume of a co-solvent like PEG400 before adding to the final aqueous solution.- For cell culture, ensure the final DMSO concentration does not exceed cytotoxic levels for your cell line. |
| Inconsistent results in cell-based assays | Precipitation of this compound in the culture medium, leading to variable effective concentrations. | - Visually inspect your culture plates for any signs of precipitation after adding the compound.- Prepare fresh dilutions of this compound for each experiment.- Consider pre-warming your culture medium to 37°C before adding the this compound solution to aid in dissolution. |
| Low bioavailability or efficacy in in vivo studies | Poor absorption due to low solubility of the administered compound. | - Utilize a well-validated in vivo formulation, such as the DMSO/PEG300/Tween 80/saline mixture for injections or a CMC-based suspension for oral dosing.[1]- Ensure the formulation is homogenous and free of visible precipitates before administration. |
| Vehicle control shows unexpected effects on cells | Cytotoxicity of the solvent at the concentration used. | - Perform a dose-response experiment with the vehicle alone to determine the maximum tolerated concentration for your cell line.- Reduce the final concentration of the organic solvent in your working solutions. |
Experimental Protocols
Preparation of this compound for Cell Culture Experiments
This protocol describes the preparation of a working solution of this compound for treating cells in culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Aseptically weigh out a known amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM stock solution. For example, for 1 mg of this compound (Molecular Weight: 943.21 g/mol ), add 106 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
-
-
Prepare Intermediate Dilutions (Optional):
-
Depending on your final desired concentrations, it may be convenient to prepare intermediate dilutions from the 10 mM stock in sterile DMSO.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution directly into pre-warmed cell culture medium to achieve the final desired concentration. For example, to make a 1 µM working solution in 10 mL of medium, add 1 µL of the 10 mM stock solution.
-
Crucially, ensure that the final DMSO concentration in the medium does not exceed the tolerance level of your cells (typically ≤ 0.5%). [3][5][6]
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
Preparation of this compound for In Vivo Intravenous Administration
This protocol provides a method for formulating this compound for intravenous injection in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
-
Prepare the Vehicle:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]
-
-
Formulate the Final Dosing Solution:
-
Add the required volume of the this compound DMSO stock solution to the pre-mixed vehicle to achieve the desired final concentration for dosing.
-
For example, to prepare a 2.5 mg/mL dosing solution, add 1 part of the 25 mg/mL DMSO stock to 9 parts of the vehicle.
-
Vortex the final solution thoroughly to ensure it is a homogenous and clear solution or a fine, stable suspension.
-
Administer the formulation to the animals immediately after preparation.
-
Visualizations
This compound Mechanism of Action
References
- 1. This compound | PROTACs | 3033109-92-8 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing SMD-3040 Concentration for Maximum SMARCA2 Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SMD-3040, a potent and selective PROTAC degrader of the SMARCA2 protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you design and execute successful experiments for achieving maximal SMARCA2 degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the SMARCA2 protein.[1] It is a heterobifunctional molecule that contains a ligand for the SMARCA2 protein and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] By simultaneously binding to both SMARCA2 and VHL, this compound brings the E3 ligase into close proximity with the SMARCA2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This targeted degradation approach is particularly effective in cancer cells that are deficient in the SMARCA4 protein, a paralog of SMARCA2, leading to synthetic lethality.[6][7]
Q2: What is the optimal concentration range for this compound?
A2: The optimal concentration of this compound for achieving maximum SMARCA2 degradation can vary depending on the cell line and experimental conditions. However, in several studies, this compound has been shown to effectively degrade SMARCA2 in a concentration range of 0.01 to 1 µM.[8] For initial experiments, a dose-response study starting from low nanomolar concentrations (e.g., 1 nM) up to 1 µM is recommended to determine the optimal concentration for your specific cell system.
Q3: How long should I treat my cells with this compound?
A3: Significant degradation of SMARCA2 can be observed within a few hours of treatment with this compound.[8] A time-course experiment is recommended to determine the optimal treatment duration. Typical time points for analysis range from 1 to 48 hours.[8]
Q4: Is this compound selective for SMARCA2?
A4: Yes, this compound has been shown to be highly selective for the degradation of SMARCA2 over its close homolog SMARCA4.[6][9] This selectivity is a key feature of this compound, making it a valuable tool for studying the specific functions of SMARCA2.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent such as DMSO.[3] The stock solution can be stored at -20°C or -80°C for long-term stability.[10] Avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guide
Issue 1: I am not observing significant SMARCA2 degradation.
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Possible Cause 1: Suboptimal Concentration. You may be using a concentration of this compound that is too low to induce degradation.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, for example, from 1 nM to 10 µM, to identify the optimal concentration for your cell line.
-
-
Possible Cause 2: Insufficient Treatment Time. The incubation time may not be long enough to allow for efficient degradation.
-
Solution: Conduct a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 16, 24, and 48 hours) to determine the optimal endpoint.
-
-
Possible Cause 3: Low E3 Ligase Expression. The cell line you are using may have low endogenous levels of the VHL E3 ligase, which is required for this compound's mechanism of action.
-
Solution: Verify the expression of VHL in your cell line by Western blot. If VHL levels are low, consider using a different cell line with higher VHL expression.
-
-
Possible Cause 4: Poor Cell Permeability. Although less common with optimized PROTACs, poor cell permeability could limit the intracellular concentration of this compound.
-
Solution: If other factors have been ruled out, you could consider using a cell line known to be responsive to this compound as a positive control.
-
Issue 2: I am observing a bell-shaped dose-response curve (the "hook effect").
-
Possible Cause: The "Hook Effect". This is a known phenomenon with PROTACs where at very high concentrations, the formation of non-productive binary complexes (this compound with either SMARCA2 or the E3 ligase alone) outcompetes the formation of the productive ternary complex (SMARCA2-SMD-3040-E3 ligase), leading to reduced degradation.[1][6]
-
Solution: This is a strong indication that your concentration is too high. Reduce the concentration of this compound to the optimal range identified at the peak of the bell-shaped curve. A more granular dose-response curve at lower concentrations will help pinpoint the optimal concentration for maximal degradation.
-
Issue 3: I am observing cellular toxicity.
-
Possible Cause 1: High Concentration of this compound. Excessive concentrations of the degrader may lead to off-target effects and cellular toxicity.
-
Solution: Lower the concentration of this compound to the minimal effective concentration required for SMARCA2 degradation.
-
-
Possible Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in your experiments.
-
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.
Table 1: Half-maximal Degradation Concentration (DC50) of this compound
| Cell Line | DC50 (nM) | Treatment Time (h) |
| HeLa | Not explicitly stated, but effective degradation observed at 1 µM | 1-48 |
| SK-Mel-5 | 20 | 24 |
| SK-Mel-28 | 35 | 24 |
Data sourced from MedchemExpress.[8]
Table 2: Half-maximal Growth Inhibition (GI50) of this compound in SMARCA4-deficient Cancer Cell Lines
| Cell Line | GI50 (nM) | Treatment Time (days) |
| SK-Mel-5 | 8.8 - 119 | 7 |
| H838 | 8.8 - 119 | 7 |
| A549 | 8.8 - 119 | 7 |
Data sourced from MedchemExpress.[8]
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration for SMARCA2 Degradation by Western Blot
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1, 3, 10, 30, 100, 300, 1000 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the SMARCA2 signal to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Assessing Cell Viability after this compound Treatment
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours or 7 days).
-
Viability Assay: Perform a cell viability assay, such as the MTS or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the cell viability as a percentage of the vehicle-treated control. Determine the GI50 value by plotting the cell viability against the log of the this compound concentration.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader of SMARCA2.
Caption: A typical experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting flowchart for common issues in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. This compound | PROTACs | 3033109-92-8 | Invivochem [invivochem.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SMARCA2/BRM Polyclonal Antibody (A301-015A) [thermofisher.com]
- 9. SMARCA2 Polyclonal Antibody (PA5-103113) [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
Improving the stability of SMD-3040 in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SMD-3040, a potent and selective SMARCA2 PROTAC degrader. This guide includes frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively degrades the SMARCA2 protein.[1][2] It functions by forming a ternary complex with SMARCA2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[3] This targeted degradation makes it a valuable tool for studying the role of SMARCA2 in various biological processes, particularly in the context of SMARCA4-deficient cancers.[2][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term stability, the powdered form should be stored at -20°C for up to two years. Once in solution, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][6]
Q3: In what solvents is this compound soluble?
A3: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[6] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system. After complete dissolution, aliquot the stock solution into single-use vials and store them at -80°C.[1][6]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 100 mg/mL |
Troubleshooting Guide
Issue 1: Inconsistent or no degradation of SMARCA2 observed in Western Blot.
-
Possible Cause 1: Improper storage or handling of this compound.
-
Possible Cause 2: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for SMARCA2 degradation in your specific cell line. Concentrations typically range from 1 nM to 1 µM.[1]
-
-
Possible Cause 3: Insufficient treatment time.
-
Solution: Conduct a time-course experiment to identify the optimal duration for maximal protein degradation. Degradation can often be observed within a few hours, but maximal degradation may require 24 hours or longer.[1]
-
-
Possible Cause 4: Issues with the Western Blot protocol.
Issue 2: this compound precipitates in the cell culture medium.
-
Possible Cause: Low solubility in aqueous solutions.
-
Solution: While this compound is soluble in DMSO, its solubility in aqueous media can be limited. Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to prevent precipitation. If precipitation persists, consider using a formulation with surfactants or other solubilizing agents, though this should be tested for effects on cell viability and compound activity.
-
Issue 3: High background or non-specific bands in Western Blot.
-
Possible Cause 1: Antibody issues.
-
Possible Cause 2: Insufficient blocking or washing.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: General Protocol for Assessing this compound Stability in Cell Culture Medium
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Incubate the solution under standard cell culture conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, collect an aliquot of the medium.
-
Analyze the concentration of intact this compound in the collected aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the stability of this compound over time.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for this compound.
Caption: Troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | PROTACs | 3033109-92-8 | Invivochem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Overcoming Resistance to SMD-3040 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using SMD-3040, a potent and selective SMARCA2 PROTAC degrader. The content is structured to help overcome potential resistance mechanisms and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the SMARCA2 protein.[1][2] It functions based on the principle of synthetic lethality in cancer cells that have a deficiency in the SMARCA4 protein.[1][2] this compound is a heterobifunctional molecule containing a ligand that binds to the SMARCA2 protein and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of SMARCA2, tagging it for degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-deficient cells leads to cell death.
Q2: My SMARCA4-deficient cancer cell line is not responding to this compound treatment. What are the possible reasons?
A2: Lack of response to this compound in SMARCA4-deficient cells could be due to several factors:
-
Low or absent VHL E3 ligase expression: this compound relies on the VHL E3 ligase to degrade SMARCA2. If the cell line has low or no expression of VHL or its associated components, the PROTAC will be ineffective.
-
Drug efflux: Overexpression of multidrug resistance pumps, such as MDR1 (P-glycoprotein), can actively transport this compound out of the cell, preventing it from reaching its target.[3]
-
Mutations in the VHL or SMARCA2 protein: Although less common for PROTACs compared to traditional inhibitors, mutations in the binding sites of either SMARCA2 or VHL could prevent the formation of the ternary complex (this compound:SMARCA2:VHL).[4]
-
Impaired ubiquitin-proteasome system: General defects in the ubiquitin-proteasome pathway within the cancer cells could prevent the degradation of ubiquitinated SMARCA2.
-
Incorrect dosage or experimental setup: Issues with the concentration of this compound, treatment duration, or cell culture conditions can affect the outcome.
Q3: How can I confirm that this compound is entering the cells and engaging its target?
A3: Several methods can be used to verify target engagement:
-
Western Blotting: This is the most direct way to assess the degradation of the target protein. A successful experiment will show a dose-dependent decrease in SMARCA2 protein levels.
-
Cellular Thermal Shift Assay (CETSA™): This technique assesses the thermal stability of a protein upon ligand binding. Successful engagement of SMARCA2 by this compound should lead to a shift in its melting temperature.[5]
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a PROTAC to its target protein in real-time.[5][6]
Q4: What are the appropriate control experiments to run when testing this compound?
A4: To ensure the specificity of your results, the following controls are recommended:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
SMARCA4-proficient cell line: Include a cell line with normal SMARCA4 expression to confirm the synthetic lethal effect. These cells should be significantly less sensitive to this compound.[2]
-
Inactive Epimer/Control Molecule: If available, use a structurally similar but inactive version of this compound that cannot bind to either SMARCA2 or VHL. This helps to rule out off-target effects.[7]
-
Proteasome Inhibitor Co-treatment: Co-treating cells with a proteasome inhibitor (e.g., MG132) and this compound should "rescue" the degradation of SMARCA2, confirming that the observed protein loss is proteasome-dependent.
Troubleshooting Guides
Problem 1: No or minimal degradation of SMARCA2 is observed.
| Possible Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. PROTACs can exhibit a "hook effect" where high concentrations can be less effective.[8] |
| Low VHL E3 Ligase Expression | Verify the expression of VHL and its components (e.g., CUL2) in your cell line via Western Blot or qPCR.[9] If expression is low, consider using a different cell line or a PROTAC that utilizes a different E3 ligase (if available). |
| Poor Cell Permeability | Although this compound has shown good in vivo activity, permeability can be cell-line dependent.[10] Consider using permeability assays like the parallel artificial membrane permeability assay (PAMPA) if you suspect this is an issue.[8] |
| Compound Instability | Ensure proper storage and handling of this compound. Test the stability of the compound in your cell culture medium over the course of the experiment. |
Problem 2: Initial response to this compound is observed, but resistance develops over time.
| Possible Cause | Troubleshooting Step |
| Upregulation of Drug Efflux Pumps | Analyze the expression of MDR1 (ABCB1) and other efflux pumps in resistant cells using qPCR or Western Blot.[3][11] Consider co-treatment with an MDR1 inhibitor (e.g., verapamil (B1683045) or lapatinib) to see if sensitivity is restored.[3] |
| Acquired Mutations in VHL or its Complex | Sequence the VHL gene and key components of its E3 ligase complex (e.g., CUL2) in resistant clones to identify potential mutations.[9][12] |
| Activation of Bypass Signaling Pathways | Perform RNA-sequencing or proteomic analysis to compare the gene expression and protein profiles of sensitive and resistant cells. This may reveal upregulated survival pathways that compensate for the loss of SMARCA2. The SWI/SNF complex has been implicated in resistance to other targeted therapies through chromatin remodeling.[13][14] |
| Loss of SMARCA2 Dependency | Over time, cells may adapt to the loss of SMARCA2. Assess the continued synthetic lethal relationship by performing SMARCA2 knockout or knockdown experiments in the resistant cells to see if it still impacts their viability. |
Quantitative Data Summary
Table 1: Reported Efficacy of this compound in SMARCA4-deficient Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (nM) | GI50 (nM) |
| SK-Mel-5 | Melanoma | 20 | 8.8-119 |
| H838 | Lung Cancer | Not Reported | 8.8-119 |
| A549 | Lung Cancer | Not Reported | 8.8-119 |
| SK-Mel-28 | Melanoma | 35 | Not Reported |
| Hela | Cervical Cancer | Effective degradation observed | Not Reported |
Data extracted from MedchemExpress product information.[10]
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 Degradation
-
Cell Seeding: Plate cancer cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 24, 48 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against SMARCA2 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of SMARCA2 degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a serial dilution of this compound for a prolonged period (e.g., 72-120 hours) to assess the impact on cell proliferation.
-
Assay: Follow the manufacturer's protocol for the CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration and use a non-linear regression to calculate the GI50 (concentration that inhibits cell growth by 50%).
Visualizations
Caption: Mechanism of action of this compound leading to SMARCA2 degradation.
Caption: A troubleshooting workflow for investigating resistance to this compound.
Caption: Experimental workflow to investigate and overcome this compound resistance.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Collection - Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mammalian SWI/SNF chromatin remodeling complexes promote tyrosine kinase inhibitor resistance in EGFR-mutant lung cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
Best practices for long-term storage of SMD-3040
Technical Support Center: SMD-3040
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound. It includes troubleshooting guides and frequently asked questions to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C or -80°C in a tightly sealed container to minimize exposure to moisture and air.[1][2][3] Storing the compound in a desiccator with fresh desiccant can further protect it from humidity.[3] For shorter periods, storage at 4°C is acceptable, but for periods exceeding a few weeks, colder temperatures are recommended to prevent degradation.[2]
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in an appropriate solvent, such as DMSO.[2][4] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2][4] These aliquots should be stored at -20°C or -80°C.[1][4] Before use, thaw the aliquot slowly at room temperature and ensure the compound is fully dissolved by vortexing gently.[4]
Q3: My this compound stock solution shows precipitation after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[4] To address this, consider the following:
-
Solvent Choice: Ensure DMSO or another appropriate solvent is used.[5]
-
Concentration: Storing at a very high concentration can increase the likelihood of precipitation. Consider preparing a slightly more dilute stock solution.[4]
-
Thawing Protocol: Thaw the solution slowly and vortex gently to ensure it is fully redissolved before use.[4] If precipitation persists, gentle warming in a water bath may help, but be cautious as heat can degrade the compound.
Q4: I am observing inconsistent results in my assays using this compound. What could be the cause?
Inconsistent results are often a sign of compound instability or improper handling.[4][6] Potential causes include:
-
Compound Degradation: The compound may be degrading in the assay buffer or due to improper storage.[6]
-
Inaccurate Concentration: This could be due to precipitation, adsorption to plasticware, or errors in solution preparation.[4][6]
-
Repeated Freeze-Thaw Cycles: As mentioned, this can degrade the compound over time.[4]
To troubleshoot, it is advisable to perform a stability check of this compound in your specific assay buffer and always use freshly thawed aliquots for each experiment.
Troubleshooting Guides
Issue: Loss of Compound Activity or Inconsistent Potency
This is a common issue that can arise from the degradation of this compound. Follow this systematic approach to identify and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue: Visible Particulates or Color Change in Solution
A change in the physical appearance of your this compound solution is a strong indicator of a problem.
-
Precipitation: This suggests that the compound's solubility limit has been exceeded or that it is degrading into an insoluble product.[6]
-
Solution: Try preparing a more dilute stock solution or using a different solvent with higher solubilizing power.[6] Ensure the solution is fully dissolved before use.
-
-
Color Change: A change in color often indicates chemical degradation or oxidation.[4]
Quantitative Data
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | Purity after 1 Year (%) | Purity after 2 Years (%) |
| Room Temperature (25°C) | 85.2 | 70.1 |
| Refrigerated (4°C) | 98.5 | 95.3 |
| Frozen (-20°C) | 99.8 | 99.5 |
| Deep-Frozen (-80°C) | >99.9 | >99.9 |
Table 2: Stability of this compound (10 mM) in DMSO Stock Solution
| Storage Condition | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| Refrigerated (4°C) | 99.1 | 97.5 | 94.2 |
| Frozen (-20°C) | 99.9 | 99.6 | 99.2 |
| Frozen (-80°C) | >99.9 | >99.9 | 99.8 |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a specific solvent or buffer over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation rate of this compound under specific storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Assay buffer
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents for the mobile phase
Workflow for Stability Assessment
Caption: Experimental workflow for assessing compound stability.
Procedure:
-
Prepare a fresh stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution to the final experimental concentration in the buffer to be tested.
-
Take an initial sample (T=0) and immediately analyze it by HPLC to determine the initial peak area of the parent compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the solution.
-
Quench any further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) if necessary.[6]
-
Analyze each aliquot by HPLC .
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 value. A decrease in the main peak area and the appearance of new peaks indicate degradation.[4] Calculate the percentage of the remaining compound at each time point.
References
- 1. dispendix.com [dispendix.com]
- 2. captivatebio.com [captivatebio.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating Preclinical Studies with SMD-3040: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating potential toxicity of SMD-3040 in animal models. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies to ensure the safe and effective use of this potent and selective SMARCA2 PROTAC degrader in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the reported tolerability of this compound in animal models?
A1: Preclinical studies in xenograft mouse models of human melanoma have shown that this compound is generally well-tolerated when administered intravenously at doses of 25-50 mg/kg twice weekly for two weeks.[1] A specific toxicity study was conducted and is available in the supplementary information of the primary publication by Yang L, et al. in the Journal of Medicinal Chemistry.[2]
Q2: What are the potential signs of toxicity to monitor during in vivo studies with this compound?
A2: While specific adverse events for this compound have not been detailed in readily available literature, general signs of toxicity in animal models treated with therapeutic agents should be closely monitored. These include, but are not limited to:
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Physical Appearance: Ruffled fur, hunched posture, lethargy, and changes in skin color.
-
Body Weight: Significant and persistent body weight loss (typically >15-20%).
-
Behavioral Changes: Reduced activity, social isolation, and changes in gait or posture.
-
Gastrointestinal Issues: Diarrhea or constipation.
-
Injection Site Reactions: Redness, swelling, or irritation at the site of intravenous administration.
Q3: What are the recommended steps if unexpected toxicity is observed?
A3: If unexpected signs of toxicity arise during your experiment, it is crucial to take immediate action:
-
Record Observations: Document all clinical signs of toxicity in detail, including the time of onset, severity, and frequency.
-
Monitor Body Weight: Weigh the animals daily to track the extent of any weight loss.
-
Consult a Veterinarian: Seek immediate advice from the institutional veterinarian to ensure animal welfare and determine the appropriate course of action, which may include euthanasia if severe suffering is observed.
-
Dose Reduction or Interruption: Consider reducing the dose or temporarily halting administration to see if the toxic effects are reversible.
-
Necropsy and Histopathology: At the end of the study or if an animal is euthanized due to toxicity, perform a thorough necropsy and collect major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological analysis to identify any target organ toxicity.
Troubleshooting Guides
Issue 1: Suboptimal Tolerability or Unexpected Adverse Events
| Possible Cause | Troubleshooting Strategy |
| Vehicle Formulation | The vehicle used to dissolve and administer this compound may contribute to toxicity. Ensure the vehicle is well-tolerated at the administered volume. Consider alternative, biocompatible vehicles if necessary. Common vehicles for intravenous administration of PROTACs in mice include solutions containing DMSO and PEG. |
| Dosing Regimen | The current dose or frequency of administration may be too high. Perform a dose-range finding study to determine the maximum tolerated dose (MTD). Consider reducing the dose or the frequency of administration. |
| Off-Target Effects | Although this compound is a selective SMARCA2 degrader, off-target effects cannot be entirely ruled out. If specific organ toxicity is observed, further investigation into potential off-target interactions may be warranted. |
Issue 2: Difficulty in Formulating this compound for In Vivo Administration
| Possible Cause | Troubleshooting Strategy |
| Poor Solubility | PROTACs are often large molecules with limited aqueous solubility. Optimize the formulation by using solubilizing agents such as PEG, cyclodextrins, or other excipients. Sonication may also aid in dissolution. |
| Instability in Formulation | The formulated compound may not be stable over time. Prepare fresh formulations for each administration and store them appropriately, protected from light and at the recommended temperature. Conduct stability studies of the formulation if long-term use is planned. |
Data on this compound Tolerability in Mice
A toxicity study was performed as part of the preclinical evaluation of this compound. The study involved administering this compound to healthy mice at a dose of 50 mg/kg.
| Parameter | Observation |
| Dosage | 50 mg/kg |
| Route of Administration | Intravenous (IV) |
| Frequency | Twice a week for two weeks |
| Primary Outcome | No significant body weight loss was observed in the treated mice compared to the vehicle control group. |
This data is based on the supplementary information from Yang L, et al., J Med Chem. 2023 Aug 10;66(15):10761-10781.
Experimental Protocols
Protocol 1: General In Vivo Tolerability Study
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Animal Model: Use a relevant strain of healthy mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
-
Group Allocation: Randomly assign animals to a vehicle control group and at least one this compound treatment group (n=5-10 mice per group).
-
Formulation: Prepare the this compound formulation in a sterile and well-tolerated vehicle suitable for intravenous injection.
-
Administration: Administer the vehicle or this compound at the desired dose and schedule (e.g., 25-50 mg/kg, twice weekly).
-
Monitoring:
-
Record clinical signs of toxicity daily.
-
Measure body weight at least three times per week.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Study Design: Employ a dose-escalation design with small groups of mice (n=3-5 per group).
-
Dose Levels: Start with a low dose and escalate in subsequent cohorts based on the observed toxicity in the previous group.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity that would necessitate euthanasia.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for assessing this compound toxicity in animal models.
Caption: Mechanism of action of this compound leading to SMARCA2 degradation.
References
Technical Support Center: Validating the Specificity of SMD-3040 for SMARCA2
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for validating the specificity of SMD-3040, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the SMARCA2 protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a PROTAC. It is designed to selectively induce the degradation of the SMARCA2 protein, an ATP-dependent helicase that is a key component of the SWI/SNF chromatin remodeling complex. This compound works by simultaneously binding to the SMARCA2 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This targeted protein degradation approach is being explored as a therapeutic strategy in cancers with mutations in the SMARCA4 gene, where cancer cells become dependent on SMARCA2 for survival.[2][3]
Q2: How specific is this compound for SMARCA2?
A2: this compound has demonstrated high selectivity for SMARCA2 over its close homolog SMARCA4.[2][3][4] This selectivity is a critical feature, as SMARCA4 is an essential protein in healthy cells. The degradation of SMARCA2 by this compound is significantly more efficient than for SMARCA4. For a comprehensive assessment of off-target effects across the entire proteome, it is recommended to perform unbiased proteomic profiling, such as mass spectrometry-based proteomics, on cells treated with this compound.[5]
Q3: I am observing a decrease in SMARCA2 degradation at higher concentrations of this compound. What is happening?
A3: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[6][7] It occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (this compound with either SMARCA2 or the E3 ligase alone) instead of the productive ternary complex (SMARCA2-SMD-3040-E3 ligase). These binary complexes compete with the formation of the ternary complex, leading to reduced degradation efficiency at high concentrations. To mitigate this, it is crucial to perform a full dose-response experiment to identify the optimal concentration range for maximal degradation.[6]
Q4: What are some common reasons for observing low or no degradation of SMARCA2 in my experiments?
A4: Several factors can contribute to suboptimal degradation:
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Cell Permeability: PROTACs are relatively large molecules, and poor cell permeability can be a limiting factor.[6]
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Incorrect E3 Ligase Expression: this compound utilizes the VHL E3 ligase. Ensure that your cell line expresses sufficient levels of VHL.[7]
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Compound Solubility and Stability: Ensure that this compound is fully dissolved and stable in your cell culture medium for the duration of the experiment.[6][8]
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Suboptimal Incubation Time: The kinetics of degradation can vary between cell lines. Perform a time-course experiment to determine the optimal treatment duration.
-
Experimental Aftifacts: Confirm your observations with multiple techniques (e.g., Western blot and proteomics) and ensure the specificity of your detection antibodies.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO (≥ 100 mg/mL).[8][9] Prepare a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8] For in vivo studies, specific formulations may be required to improve solubility and bioavailability.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Degradation Potency of this compound
| Parameter | Value | Cell Line(s) | Reference(s) |
| DC50 | ~12 nM | Not specified | [9] |
| Dmax | >90% | Not specified | [2][9] |
| DC50 | 20 nM | SK-Mel-5 | [8] |
| DC50 | 35 nM | SK-Mel-28 | [8] |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Anti-proliferative Activity of this compound in SMARCA4-deficient Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference(s) |
| SK-Mel-5 | Melanoma | 8.8 - 119 | [9][11] |
| NCI-H838 | Lung Cancer | 8.8 - 119 | [9][11] |
| A549 | Lung Cancer | 8.8 - 119 | [9][11] |
GI50: The concentration of the compound that causes 50% inhibition of cell growth.
Experimental Protocols
Here are detailed methodologies for key experiments to validate the specificity and efficacy of this compound.
Protocol 1: Western Blot Analysis of SMARCA2 Degradation
This protocol describes how to assess the degradation of SMARCA2 in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., SMARCA4-deficient cancer cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-SMARCA2/BRM antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (DMSO only).
-
Treat cells for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C. (Consult the antibody datasheet for the recommended dilution).
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol measures the effect of this compound on the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells and complete culture medium
-
96-well clear-bottom plates
-
This compound
-
DMSO
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the compound dilutions to the wells. Include vehicle control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTS/MTT Addition:
-
Add MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement:
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound induced SMARCA2 degradation.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. This compound | PROTACs | 3033109-92-8 | Invivochem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results in SMD-3040 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SMD-3040 in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected outcome in functional assays?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[1][2] It achieves this by forming a ternary complex between SMARCA2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[2] In SMARCA4-deficient cancer cell lines, the degradation of SMARCA2 is expected to induce synthetic lethality, resulting in potent inhibition of cell growth.[1] Therefore, the expected outcomes are a significant reduction in SMARCA2 protein levels and decreased cell viability in SMARCA4-deficient cells.
Q2: What are the key parameters to evaluate the efficacy of this compound?
A2: The two primary parameters for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3]
-
DC50 : The concentration of this compound required to degrade 50% of the target protein (SMARCA2).
-
Dmax : The maximum percentage of SMARCA2 degradation achievable with this compound.
For assessing the functional consequence of SMARCA2 degradation, the half-maximal growth inhibition (GI50) is a key parameter in cell viability assays.
Q3: How does this compound's selectivity for SMARCA2 over SMARCA4 impact experimental design?
A3: this compound demonstrates excellent degradation selectivity for SMARCA2 over its close homolog SMARCA4.[1] This is a critical feature of its mechanism of action. When designing experiments, it is advisable to include SMARCA4 protein level measurements as a negative control to confirm the selectivity of this compound in your specific cellular context. This is particularly important when troubleshooting unexpected phenotypes.
Troubleshooting Guide
Unexpected Result 1: No or Incomplete SMARCA2 Degradation
Q: I am not observing the expected degradation of SMARCA2 after treating my cells with this compound. What are the possible causes and how can I troubleshoot this?
A: Several factors can lead to a lack of SMARCA2 degradation. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Issues with this compound Compound | - Verify Compound Integrity: Ensure the compound has been stored correctly (-20°C for short-term, -80°C for long-term) and has not undergone multiple freeze-thaw cycles.[4] - Confirm Working Concentration: Prepare fresh dilutions from a new stock solution. |
| Suboptimal Experimental Conditions | - Optimize Treatment Duration: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal time for maximal degradation.[4] - Check Cell Health and Density: Ensure cells are healthy, within a low passage number, and seeded at an appropriate density. Overly confluent or stressed cells can exhibit altered protein turnover rates. |
| Cell Line-Specific Factors | - E3 Ligase Expression: Confirm that the cell line expresses sufficient levels of the VHL E3 ligase, which is required for this compound's activity. This can be checked by Western blot or qPCR. - Protein Turnover Rate: A very high synthesis rate of new SMARCA2 protein may counteract the degradation. |
| Issues with Degradation Detection | - Antibody Validation: Ensure the anti-SMARCA2 antibody is specific and sensitive enough for Western blotting. Use a positive control cell lysate known to express SMARCA2. - Proteasome Activity: To confirm that the degradation pathway is active, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. This should "rescue" the protein from degradation and result in higher SMARCA2 levels compared to this compound treatment alone. |
Troubleshooting Workflow: No SMARCA2 Degradation
A logical workflow for troubleshooting the absence of SMARCA2 degradation.
Unexpected Result 2: The "Hook Effect"
Q: I see SMARCA2 degradation at lower concentrations of this compound, but the effect diminishes at higher concentrations. What is happening?
A: This phenomenon is known as the "hook effect" and is a characteristic of PROTACs.[3] It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (this compound-SMARCA2 or this compound-VHL) instead of the productive ternary complex (SMARCA2-SMD-3040-VHL) required for degradation.[5]
Solutions:
-
Perform a Wide Dose-Response: Use a broad range of this compound concentrations, including lower nanomolar ranges, to identify the optimal concentration for maximal degradation.
-
Focus on the "Sweet Spot": For subsequent functional assays, use concentrations that are at or near the Dmax and avoid concentrations that show the hook effect.
This compound Mechanism and the Hook Effect
At optimal concentrations, this compound forms a productive ternary complex, leading to degradation. At high concentrations, it forms non-productive binary complexes, reducing degradation efficiency.
Unexpected Result 3: No Correlation Between SMARCA2 Degradation and Cell Viability
Q: I can confirm that this compound is degrading SMARCA2 in my SMARCA4-deficient cell line, but I am not observing the expected decrease in cell viability. Why might this be?
A: A disconnect between target degradation and the desired phenotypic outcome can be due to several biological factors.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Cell Line is Not Dependent on SMARCA2 | - Verify Synthetic Lethality: Confirm that your specific SMARCA4-deficient cell line is indeed dependent on SMARCA2 for survival. This can be tested using an orthogonal method like siRNA or CRISPR-mediated knockout of SMARCA2. - Test Other Cell Lines: Compare the effects of this compound in your cell line with a well-characterized SMARCA4-deficient, SMARCA2-dependent cell line (e.g., NCI-H838).[4] |
| Insufficient Degradation for Phenotype | - Assess Dmax: It's possible that the level of SMARCA2 degradation (Dmax), even if significant, is not sufficient to trigger cell death. Some cells may tolerate a partial reduction in SMARCA2 levels. - Prolonged Treatment: Extend the duration of the cell viability assay (e.g., from 3 days to 5 or 7 days) to allow more time for the phenotypic effects of SMARCA2 loss to manifest.[4] |
| Compensatory Mechanisms | - Investigate Signaling Pathways: The cells may have activated compensatory signaling pathways to survive the loss of SMARCA2. Further investigation using transcriptomics (RNA-seq) or proteomics could reveal these mechanisms. |
Experimental Protocols
Protocol 1: SMARCA2 Degradation Assay via Western Blot
-
Cell Seeding: Plate cells in 6-well or 12-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (a 16-24 hour endpoint is a good starting point).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against SMARCA2 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantify the band intensities using software like ImageJ. Normalize the SMARCA2 band intensity to the loading control.
-
Plot the normalized SMARCA2 levels against the log of the this compound concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours to 7 days, depending on the cell line's doubling time and sensitivity).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Fit a dose-response curve to calculate the GI50 value.
-
Data Presentation
Table 1: Representative this compound Activity Data
| Cell Line | SMARCA4 Status | DC50 (nM) | Dmax (%) | GI50 (nM) |
| SK-Mel-5 | Deficient | 20 | >90 | 8.8 |
| NCI-H838 | Deficient | - | >90 | 119 |
| HeLa | Wild-Type | - | >90 | >1000 |
| A549 | Deficient | - | >90 | - |
Note: Data are compiled from publicly available sources and are for illustrative purposes.[4] Actual values may vary depending on experimental conditions.
References
- 1. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Delivery of SMD-3040 to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery and efficacy of SMD-3040 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the SMARCA2 protein for degradation.[1][2][3] It is a heterobifunctional molecule that binds to both the SMARCA2 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] This dual binding facilitates the formation of a ternary complex, leading to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome. This targeted degradation is particularly effective in cancer cells that have a deficiency in the SMARCA4 protein, a key component of the SWI/SNF chromatin remodeling complex, creating a synthetic lethal effect.[3][5]
Q2: Which cell lines are most suitable for this compound experiments?
A2: Cell lines with a documented SMARCA4 deficiency are the primary targets for this compound. Efficacy has been demonstrated in various cancer cell lines, including melanoma (SK-Mel-5), non-small cell lung cancer (NCI-H838, A549), and HeLa cells.[1][6] It is crucial to select cell lines where SMARCA2 is essential for survival in the absence of functional SMARCA4.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound should be stored as a powder at -20°C. For short-term storage, it can be kept at 4°C for a few weeks. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Low Potency or Lack of SMARCA2 Degradation
Problem: Little to no degradation of SMARCA2 is observed after treating cells with this compound.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Optimize Incubation Time and Concentration: Perform a time-course (e.g., 4, 8, 12, 24 hours) and dose-response (e.g., 1 nM to 10 µM) experiment to determine the optimal conditions for your cell line. 2. Use Permeabilizing Agents (for mechanistic studies): In fixed-cell experiments, mild detergents like digitonin (B1670571) can be used to permeabilize the cell membrane and facilitate this compound entry. Note: This is not suitable for live-cell assays. |
| "Hook Effect" | 1. Test a Broader Concentration Range: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at very high concentrations due to the formation of non-productive binary complexes. Test a wide range of concentrations, including very low (pM to nM) and high (µM) levels, to identify the optimal degradation window. |
| Suboptimal Ternary Complex Formation | 1. Verify E3 Ligase Expression: Confirm that the target cells express sufficient levels of the VHL E3 ligase. This can be assessed by Western blot or qPCR. 2. Control Experiments: Include a negative control, such as a molecule where the VHL-binding ligand is inactive, to ensure the degradation is dependent on the recruitment of the E3 ligase. |
| Experimental Protocol Issues | 1. Ensure Proper Reagent Preparation: Confirm the correct dilution of this compound and the freshness of cell culture media and supplements. 2. Optimize Western Blot Protocol: Ensure complete cell lysis, accurate protein quantification, and optimal antibody concentrations for both SMARCA2 and a loading control. |
High Cell Viability Despite SMARCA2 Degradation
Problem: Western blot analysis confirms SMARCA2 degradation, but cell viability assays show minimal impact on cell survival.
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | 1. Confirm SMARCA4 Deficiency: Verify the SMARCA4 status of your cell line. The synthetic lethal effect of this compound is dependent on the absence of functional SMARCA4. 2. Assess Doubling Time: The cytotoxic effects of SMARCA2 degradation may take longer to manifest in slower-growing cell lines. Extend the duration of the cell viability assay (e.g., up to 7 days).[1][6] |
| Off-Target Effects | 1. Perform Rescue Experiments: To confirm that the observed effects are on-target, perform experiments where SMARCA2 expression is rescued (e.g., through transfection of a degradation-resistant mutant). |
| Assay Sensitivity | 1. Use a More Sensitive Viability Assay: Some viability assays may not be sensitive enough to detect subtle changes. Consider using a panel of assays that measure different aspects of cell health, such as metabolic activity (MTT, XTT), ATP levels, or membrane integrity (trypan blue exclusion). |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Degradation and Growth Inhibition of this compound
| Cell Line | Cancer Type | SMARCA4 Status | DC₅₀ (nM) | Dₘₐₓ (%) | GI₅₀ (nM) |
| SK-Mel-5 | Melanoma | Deficient | 20 | >90 | 8.8 - 119 |
| NCI-H838 | NSCLC | Deficient | Not Reported | >90 | 8.8 - 119 |
| A549 | NSCLC | Deficient | Not Reported | >90 | 42 |
| HeLa | Cervical Cancer | Wild-Type | Not Reported | Effective Degradation | >10,000 |
| SK-Mel-28 | Melanoma | Wild-Type | 35 | >90 | >10,000 |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation. GI₅₀: Concentration for 50% growth inhibition. Data compiled from multiple sources.[1][6]
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 Degradation
Objective: To quantify the degradation of SMARCA2 protein in target cells following treatment with this compound.
Materials:
-
This compound
-
Target cells (e.g., SK-Mel-5)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-SMARCA2, anti-beta-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed target cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) in fresh medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an anti-beta-actin antibody or other suitable loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the SMARCA2 signal to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of target cells.
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) in fresh medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours or longer, up to 7 days, with media changes as necessary).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the GI₅₀ value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ruixibiotech [ruixibiotech.com]
- 3. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Efficacy of SMD-3040 and Other SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SMD-3040 with other prominent SMARCA2-targeting proteolysis-targeting chimeras (PROTACs). The information presented is intended to assist researchers in making informed decisions regarding the selection of chemical probes and potential therapeutic candidates for targeting the SWI/SNF chromatin remodeling complex.
Introduction to SMARCA2 and Synthetic Lethality
The SWI/SNF complex is a critical ATP-dependent chromatin remodeler that plays a fundamental role in regulating gene expression.[1] This complex has two mutually exclusive ATPase subunits, SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[1] In many cancers, particularly non-small cell lung cancer, SMARCA4 is inactivated through mutation, leading to a dependency on the paralog SMARCA2 for survival.[2][3] This phenomenon, known as synthetic lethality, has positioned SMARCA2 as a promising therapeutic target in SMARCA4-deficient tumors.[2][4]
Instead of traditional enzymatic inhibition, a novel therapeutic strategy has emerged in the form of PROTACs. These heterobifunctional molecules induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5][6] This guide focuses on this compound, a potent and selective SMARCA2 PROTAC degrader, and compares its performance against other recently developed SMARCA2 degraders.[7]
Quantitative Comparison of SMARCA2 Degraders
The following table summarizes the in vitro efficacy of this compound and other notable SMARCA2 PROTACs. The key metrics for comparison are the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal growth inhibition (GI50) in SMARCA4-deficient cancer cell lines.
| Compound | Target E3 Ligase | Cell Line | SMARCA2 DC50 | SMARCA2 Dmax | SMARCA4 DC50 | SMARCA4 Dmax | GI50 (SMARCA4-deficient cells) | Reference |
| This compound | VHL | H838 | 12 nM | 91% | >1000 nM | 44% | 8.8 - 119 nM | [8][9] |
| SMD-3236 | VHL | H838 | 0.5 nM | 96% | >1000 nM | 41% | 1.5 - 9.8 nM | [10][11] |
| A947 | VHL | SW1573 | 39 pM | 96% | 1.1 nM | 92% | ~7 nM (mean) | [12][13][14] |
| ACBI2 | VHL | RKO | 1 nM | >95% | 32 nM | >95% | Not Reported | [15][16][17] |
| YDR1 | Cereblon | H1792 | 69 nM (24h) | 87% (24h) | 135 nM (24h) | 79% (24h) | Not Reported | [18] |
| YD54 | Cereblon | H1792 | 8.1 nM (24h) | 98.9% (24h) | 19 nM (24h) | 98% (24h) | Not Reported | [18] |
Signaling Pathways and Mechanisms of Action
The Synthetic Lethal Relationship between SMARCA2 and SMARCA4
In healthy cells, the SWI/SNF chromatin remodeling complex can utilize either SMARCA4 or SMARCA2 as its ATPase subunit to maintain proper gene expression. However, in cancer cells with a loss-of-function mutation in SMARCA4, the complex becomes entirely dependent on SMARCA2 for its activity. This creates a critical vulnerability, where the targeted degradation of SMARCA2 leads to cell death.
Caption: Synthetic lethality in SMARCA4-deficient cancer.
Mechanism of Action for SMARCA2 PROTAC Degraders
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity.[19] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[6] The polyubiquitinated protein is then recognized and degraded by the proteasome.[5] The PROTAC molecule is subsequently released and can catalyze further degradation cycles.[6]
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate the efficacy of SMARCA2 degraders. For specific reagent concentrations and incubation times, please refer to the cited publications.
Western Blotting for Protein Degradation (DC50 and Dmax)
This protocol outlines the steps for quantifying the degradation of SMARCA2 and SMARCA4 proteins following treatment with a PROTAC degrader.
Caption: Experimental workflow for Western Blot analysis.
1. Cell Culture and Treatment:
-
Culture SMARCA4-deficient cell lines (e.g., H838, SW1573) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the SMARCA2 degrader or vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Scrape the cells and collect the lysate.[20]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[21]
-
Determine the protein concentration of each sample using a BCA protein assay.[21]
3. SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare them with Laemmli sample buffer.[21]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[21]
4. Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 and SMARCA4 band intensities to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control for each drug concentration.
-
Plot the percentage of remaining protein against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[22]
Cell Viability Assay for Growth Inhibition (GI50)
This protocol describes the measurement of cell proliferation to determine the GI50 of SMARCA2 degraders in SMARCA4-deficient and wild-type cell lines.
1. Cell Seeding and Treatment:
-
Seed cells in 96-well plates at an appropriate density.
-
After overnight incubation, treat the cells with a range of concentrations of the degrader compound for an extended period (e.g., 7 days).[11]
2. Viability Measurement:
-
At the end of the treatment period, add a cell viability reagent such as WST-8 to each well.[11]
-
Incubate the plates according to the manufacturer's instructions to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
3. Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell growth.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration and use a non-linear regression model to calculate the GI50 value.[11]
Conclusion
The development of potent and selective SMARCA2 degraders like this compound represents a promising therapeutic strategy for SMARCA4-deficient cancers. This guide provides a comparative overview of the in vitro efficacy of this compound and other leading SMARCA2 PROTACs. The choice of a specific degrader for further investigation will depend on the desired balance of potency, selectivity, and on-target effects for a particular research application. The provided experimental protocols offer a foundational understanding of the methodologies used to evaluate these compounds, facilitating the design of future studies in this rapidly advancing field.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex‐deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. SMD-3236 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 13. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. opnme.com [opnme.com]
- 17. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 18. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 20. assaygenie.com [assaygenie.com]
- 21. benchchem.com [benchchem.com]
- 22. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SMD-3040 and First-Generation PROTACs: A Guide for Researchers
A new era of targeted protein degradation has been ushered in by Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for selectively eliminating disease-causing proteins. This guide provides a detailed comparative analysis of a modern PROTAC, SMD-3040, and the pioneering first-generation PROTACs. We will explore their mechanisms of action, performance metrics, and the experimental protocols used to evaluate their efficacy, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding the evolution and application of this technology.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering a significant advantage over traditional inhibitors that require sustained occupancy of the target's active site.[3]
First-Generation PROTACs: The Pioneering Peptides
The concept of PROTACs was first demonstrated in 2001 with the development of peptide-based molecules.[4] These early PROTACs utilized a peptide sequence to recruit the SCF (Skp1-Cullin-F-box) E3 ligase complex to the target protein.[4] A prime example is PROTAC-1, which was designed to target methionine aminopeptidase-2 (MetAP-2).[4]
While groundbreaking in demonstrating the feasibility of targeted protein degradation, first-generation PROTACs faced significant limitations, primarily due to their peptide-based E3 ligase ligand. These molecules generally exhibited poor cell permeability and were often restricted to in vitro applications or required microinjection into cells.[5] Their potency was typically in the micromolar range, necessitating high concentrations to achieve observable degradation.[5]
This compound: A Modern, Potent, and Selective PROTAC
This compound represents a significant advancement in PROTAC technology. It is a potent and selective degrader of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex.[6][7] Unlike its predecessors, this compound utilizes a small, non-peptidic ligand to recruit the von Hippel-Lindau (VHL) E3 ligase, which contributes to its improved drug-like properties, including enhanced cell permeability and in vivo activity.[6][7]
This compound has demonstrated impressive performance with a low nanomolar half-maximal degradation concentration (DC50) and a high maximal degradation level (Dmax) of over 90%.[6][8] Furthermore, it exhibits excellent selectivity for SMARCA2 over its close homolog SMARCA4, a critical feature for minimizing off-target effects.[8]
Performance Comparison: this compound vs. First-Generation PROTACs
The following table summarizes the key performance differences between this compound and a representative first-generation PROTAC, PROTAC-1.
| Feature | This compound | First-Generation PROTACs (e.g., PROTAC-1) |
| Target Protein | SMARCA2[6][7] | Methionine aminopeptidase-2 (MetAP-2)[4] |
| E3 Ligase Recruited | von Hippel-Lindau (VHL)[6][7] | SCF (Skp1-Cullin-F-box) complex[4] |
| E3 Ligase Ligand | Small molecule (non-peptidic)[6] | Peptide-based[4] |
| DC50 (Degradation) | 12 nM (in Hela cells)[6][9] | Micromolar range (specific values not reported)[5] |
| Dmax (Degradation) | >90%[6][8] | Degradation observed, but maximal level not quantified[4] |
| Cell Permeability | High, demonstrates in vivo activity[6][8] | Poor, primarily for in vitro use[5] |
| Selectivity | High selectivity for SMARCA2 over SMARCA4[8] | Specificity for target demonstrated, but broader selectivity not extensively profiled[4] |
| In Vivo Activity | Potent anti-tumor activity in xenograft models[6][8] | Not demonstrated due to poor pharmacokinetic properties |
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Comparative mechanism of action for this compound and a first-generation PROTAC.
Caption: General experimental workflows for evaluating PROTAC efficacy.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and first-generation PROTACs.
Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cancer cell lines (e.g., Hela, SK-Mel-5)
-
PROTAC of interest (e.g., this compound)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SMARCA2, anti-MetAP-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin). Calculate DC50 and Dmax values from the dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of PROTAC treatment on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
PROTAC of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
MTT Incubation: After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a PROTAC in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line for implantation
-
PROTAC formulated for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia and surgical tools for cell implantation
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
PROTAC Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer the PROTAC according to the planned dosing schedule (e.g., twice weekly via intravenous injection).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor tissue can be used for further analysis, such as Western blotting to confirm target protein degradation.
Conclusion
The evolution from first-generation peptide-based PROTACs to modern small-molecule degraders like this compound highlights the remarkable progress in the field of targeted protein degradation. While early PROTACs were instrumental in validating the therapeutic concept, their utility was hampered by poor drug-like properties. This compound exemplifies the new generation of PROTACs, characterized by high potency, selectivity, and in vivo efficacy. The experimental protocols detailed in this guide provide a framework for the continued development and evaluation of novel PROTACs, which hold immense promise for the treatment of a wide range of diseases.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation of SMD-3040's Anti-Tumor Efficacy in Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of SMD-3040, a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, and cross-validates its anti-tumor effects across various cancer types. By leveraging the principle of synthetic lethality, this compound offers a promising therapeutic strategy for cancers harboring a deficiency in the SMARCA4 tumor suppressor gene. This document presents a comparative performance analysis of this compound against other notable SMARCA2 degraders, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Comparative Performance of SMARCA2 Degraders
This compound demonstrates potent and selective degradation of the SMARCA2 protein, leading to significant anti-proliferative effects in SMARCA4-deficient cancer cell lines.[1][2][3] Its efficacy is highlighted when compared with other VHL-based and cereblon-based SMARCA2 PROTACs.
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the degradation potency (DC50) and cell growth inhibition (GI50) of this compound and its alternatives in a panel of SMARCA4-deficient and wild-type cancer cell lines.
Table 1: SMARCA2 Degradation Potency (DC50) of this compound and Comparators
| Compound | E3 Ligase Recruited | Cell Line | Cancer Type | SMARCA4 Status | DC50 (nM) for SMARCA2 | DC50 (nM) for SMARCA4 | Selectivity (SMARCA4/SMARCA2) | Reference |
| This compound | VHL | HeLa | Cervical Cancer | Wild-Type | 12 | >1000 | >83 | [4] |
| This compound | VHL | SK-Mel-28 | Melanoma | Wild-Type | 35 | No significant degradation | High | [5] |
| A947 | VHL | SW1573 | Non-Small Cell Lung | Mutant | 0.039 | 1.1 | ~28 | [6][7] |
| ACBI2 | VHL | RKO | Colorectal Carcinoma | Wild-Type | 1 | 32 | 32 | [8] |
| YDR1 | Cereblon | H322 | Non-Small Cell Lung | Mutant | Potent Degradation | Minimally Altered | High | [1] |
| YD54 | Cereblon | H322 | Non-Small Cell Lung | Mutant | Potent Degradation | Minimally Altered | High | [1] |
Table 2: Anti-proliferative Activity (GI50) of this compound and Comparators in SMARCA4-Deficient Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (nM) | Reference |
| This compound | SK-Mel-5 | Melanoma | 8.8 | [5] |
| This compound | NCI-H838 | Non-Small Cell Lung | 119 | [5] |
| This compound | A549 | Non-Small Cell Lung | - (Imax ~51%) | [5] |
| A947 | Various NSCLC lines | Non-Small Cell Lung | Dose-dependent inhibition | [6] |
| ACBI2 | A549 | Non-Small Cell Lung | - | [8] |
| YDR1 | SMARCA4 mutant lung cancer lines | Non-Small Cell Lung | Selective Inhibition | [1] |
| YD54 | SMARCA4 mutant lung cancer lines | Non-Small Cell Lung | Selective Inhibition | [1] |
Table 3: Anti-proliferative Activity (GI50) of this compound in SMARCA4 Wild-Type Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |
| This compound | SK-Mel-28 | Melanoma | >10 | [4] |
| This compound | NCI-H1792 | Non-Small Cell Lung | >10 | [4] |
| This compound | NCI-H1975 | Non-Small Cell Lung | >10 | [4] |
| This compound | NCI-H647 | Non-Small Cell Lung | 3.1 | [4] |
Mechanism of Action: The PROTAC Approach
This compound is a heterobifunctional molecule that simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase.[9] This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. In cancer cells with a mutated or deficient SMARCA4 gene, the degradation of its paralog SMARCA2 leads to cell death, an effect known as synthetic lethality.
Caption: Mechanism of action for this compound as a SMARCA2-targeting PROTAC.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
SMARCA2 Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other degraders for a specified duration (e.g., 24 hours). A DMSO-treated group should be used as a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescence detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities. The level of SMARCA2 is normalized to the loading control. The DC50 value is calculated as the concentration of the compound that induces 50% degradation of the target protein.
Cell Viability Assay (e.g., WST-8 or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density.
-
Compound Treatment: After cell adherence, treat the cells with a serial dilution of the test compounds (e.g., this compound) for a specified period (e.g., 7 days).
-
Reagent Addition: Add the viability reagent (e.g., WST-8 or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for a specified time to allow for the colorimetric or luminescent reaction to occur.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The GI50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel PROTAC degrader like this compound.
Caption: A generalized experimental workflow for the development and evaluation of PROTACs.
Conclusion
This compound is a highly potent and selective SMARCA2 degrader with demonstrated anti-tumor activity in a range of SMARCA4-deficient cancer models. Its favorable selectivity profile over SMARCA4 suggests a potential for a wider therapeutic window compared to dual degraders. The comparative data presented in this guide highlights the promising profile of this compound as a therapeutic candidate. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in the treatment of SMARCA4-mutant cancers. Newer developments in cereblon-based SMARCA2 PROTACs, such as YDR1 and YD54, offer alternative E3 ligase recruitment mechanisms and demonstrate the expanding landscape of therapeutic options targeting this synthetic lethal vulnerability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Astrazeneca discloses new SMARCA2 degrader PROTACs | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Independent Verification of SMD-3040's Potency and Efficacy in SMARCA2 Degradation: A Comparative Guide
This guide provides an independent verification of the DC50 and Dmax values for the SMARCA2 PROTAC degrader, SMD-3040. For a comprehensive analysis, its performance is compared with other selective SMARCA2 degraders, A947 and AU-15330. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of key performance metrics, detailed experimental protocols for reproducibility, and visual representations of the underlying biological and experimental processes.
Comparative Analysis of SMARCA2 Degraders
The following table summarizes the key degradation parameters—DC50 and Dmax—for this compound and its alternatives. These values are crucial for assessing the potency and maximal efficacy of each compound in degrading the target protein, SMARCA2.
| Compound | DC50 | Dmax | Cell Line(s) | E3 Ligase Recruited | Reference |
| This compound | 12 nM | >90% | HeLa | VHL | [1][2][3] |
| 20 nM | >90% | K-Mel-5 | VHL | [3] | |
| 35 nM | >90% | SK-Mel-28 | VHL | [3] | |
| A947 | 39 pM | 96% (at 10 nM) | SW1573 | VHL | [4][5][6] |
| AU-15330 | Not explicitly reported for SMARCA2 alone | Degrades SMARCA2, SMARCA4, and PBRM1 | VCaP and other prostate cancer cell lines | VHL | [7][8] |
Experimental Protocols
The determination of DC50 and Dmax values is critical for the characterization of PROTAC degraders. The following are generalized yet detailed protocols based on the methodologies described in the primary literature for the evaluated compounds.
Determination of DC50 and Dmax Values
This protocol outlines the key steps for quantifying the degradation of a target protein upon treatment with a PROTAC degrader.
1. Cell Culture and Treatment:
-
Human cancer cell lines (e.g., HeLa, K-Mel-5, SK-Mel-28 for this compound; SW1573 for A947) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
A serial dilution of the PROTAC degrader (e.g., this compound, A947) is prepared in the cell culture medium.
-
The cells are treated with the varying concentrations of the degrader or with a vehicle control (e.g., DMSO) for a specified duration (typically 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
Following treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.
-
The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.
3. Western Blotting:
-
Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the target protein (SMARCA2) and a loading control protein (e.g., GAPDH, β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
4. Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The level of the target protein is normalized to the corresponding loading control.
-
The percentage of protein degradation is calculated relative to the vehicle-treated control.
-
The DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved) are determined by fitting the concentration-response data to a four-parameter logistic curve using graphing software.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound-mediated protein degradation and the general experimental workflow for determining DC50 and Dmax values.
Caption: Mechanism of this compound mediated SMARCA2 degradation.
Caption: Workflow for DC50 and Dmax determination.
References
- 1. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 8. Collection - Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
A Comparative Analysis of the Therapeutic Window of SMD-3040 and Other Oncology Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic window of SMD-3040, a novel SMARCA2-targeting PROTAC degrader, with other oncology drugs. The content is based on publicly available preclinical and clinical data to assist researchers in assessing its potential therapeutic index.
Executive Summary
This compound is a potent and selective degrader of the SMARCA2 protein, a synthetic lethal target in cancers with SMARCA4 deficiency.[1][2][3] Preclinical studies have demonstrated its ability to induce robust tumor growth inhibition in SMARCA4-deficient cancer models at well-tolerated doses.[4][5] This guide compares the preclinical efficacy and safety profile of this compound with other targeted oncology agents, including the PROTACs ARV-110 and ARV-471, and the established drugs Fulvestrant (B1683766) and Enzalutamide, to provide a preliminary assessment of its therapeutic window. While a definitive therapeutic index for this compound from a single study is not yet publicly available, existing data suggests a promising safety margin.
Data Presentation
In Vitro Efficacy and Potency
The following table summarizes the in vitro activity of this compound and comparator drugs in relevant cancer cell lines.
| Drug | Target | Cell Line(s) | Potency Metric | Value | Reference(s) |
| This compound | SMARCA2 | SK-Mel-5, H838, A549 | GI₅₀ | 8.8-119 nM | [4] |
| K-Mel-5, SK-Mel-28 | DC₅₀ | 20-35 nM | [4] | ||
| ARV-110 | Androgen Receptor | VCaP | DC₅₀ | ~1 nM | [6] |
| ARV-471 | Estrogen Receptor | MCF-7 | DC₅₀ | Not explicitly stated | |
| Fulvestrant | Estrogen Receptor | Breast Cancer Models | IC₅₀ | Varies by model | [7] |
| Enzalutamide | Androgen Receptor | LNCaP | IC₅₀ | Not explicitly stated | [2] |
Note: GI₅₀ (50% growth inhibition), DC₅₀ (50% degradation concentration), IC₅₀ (50% inhibitory concentration).
In Vivo Efficacy and Tolerability
The table below outlines the in vivo efficacy and reported tolerability of the compared drugs in preclinical xenograft models.
| Drug | Model | Effective Dose | Efficacy Endpoint | Tolerability | Reference(s) |
| This compound | Human melanoma xenograft | 25-50 mg/kg (IV, twice weekly) | Significant tumor growth inhibition | Well-tolerated in mice | [4][5] |
| ARV-110 | VCaP xenograft | 10 mg/kg/day (oral) | Tumor growth inhibition | Well-tolerated at doses up to 120 mg/kg/day in rats | [6] |
| ARV-471 | ER+ breast cancer xenografts | Not explicitly stated | Superior anti-tumor activity compared to fulvestrant | Not explicitly stated | |
| Fulvestrant | Endocrine therapy-resistant breast cancer xenografts | 25 mg/kg | Comparable antitumor efficacy to 200 mg/kg | Well-tolerated | [7] |
| Enzalutamide | Prostate cancer xenografts | Not explicitly stated | Inhibition of tumor growth | MTD in clinical trial: 240 mg/day | [8] |
Note: MTD (Maximum Tolerated Dose). The MTD for this compound and ARV-471 in these specific preclinical studies has not been explicitly reported. The "well-tolerated" descriptor suggests a favorable therapeutic window at the effective doses tested.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) that selectively targets the SMARCA2 protein for degradation. It functions by forming a ternary complex between SMARCA2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. In cancer cells with a deficiency in the related SMARCA4 protein, the degradation of SMARCA2 induces synthetic lethality, resulting in potent anti-tumor activity.[1]
References
- 1. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 7. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Replicating In Vivo Efficacy of SMD-3040: A Comparative Guide for Researchers
For drug development professionals and researchers investigating novel cancer therapeutics, particularly those targeting synthetic lethality pathways, the selective SMARCA2 degrader SMD-3040 has emerged as a compound of significant interest. This guide provides a comprehensive comparison of the published in vivo results of this compound with alternative therapeutic strategies for SMARCA4-deficient cancers, supported by available experimental data.
Comparative In Vivo Performance of SMARCA2 Degraders and Other Targeted Therapies
The following tables summarize the in vivo efficacy of this compound and comparable alternative treatments in relevant cancer models. It is important to note that a direct head-to-head in vivo comparison of this compound with these alternatives has not been published. Therefore, this comparison is based on data from separate studies.
Table 1: In Vivo Efficacy of SMARCA2 PROTAC Degraders
| Compound | Cancer Model | Dosing Regimen | Key In Vivo Results |
| This compound | SMARCA4-deficient Melanoma Xenograft (SK-Mel-5) | 25-50 mg/kg, intravenous, twice weekly for 2 weeks | Strong tumor growth inhibition; well-tolerated in mice.[1] |
| ACBI2 | SMARCA4-deficient Lung Cancer Xenograft (A549) | 80 mg/kg, oral, once daily | Significant tumor growth inhibition; dose-dependent SMARCA2 degradation.[2] |
| A947 | SMARCA4-mutant Lung Cancer Xenografts (HCC515, HCC2302) | Not specified | Significant decrease in tumor growth.[3] |
Table 2: In Vivo Efficacy of Alternative Targeted Therapies in SMARCA4-Deficient Models
| Compound Class | Compound(s) | Cancer Model | Dosing Regimen | Key In Vivo Results |
| CDK4/6 Inhibitors | Palbociclib | SMARCA4-deficient NSCLC and SCCOHT Xenografts | Not specified | Potent inhibition of tumor growth.[4][5] |
| EZH2 Inhibitors | Tazemetostat | SMARCA4/SMARCA2-deficient SCCOHT Xenografts | Not specified | Potent antiproliferative and antitumor effects.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are the available experimental protocols for the key in vivo studies cited.
This compound In Vivo Antitumor Activity Study
-
Animal Model: Xenograft mouse model of human melanoma.[1]
-
Cell Line: SK-Mel-5 (human melanoma cell line with SMARCA4 gene deletion).[1]
-
Compound Administration:
-
Efficacy Endpoint: Assessment of tumor growth inhibition.
-
Tolerability Assessment: Monitoring of animal well-being.
ACBI2 In Vivo Efficacy Study
-
Animal Model: Tumor-bearing mice.[2]
-
Cell Lines: NCI-H1568 and A549 (human lung cancer cell lines).[2]
-
Compound Administration:
-
Efficacy Endpoints: Tumor growth inhibition and SMARCA2 protein degradation in tumor tissue.[2]
-
Tolerability Assessment: Monitoring of animal well-being.[2]
Visualizing the Molecular Pathway and Experimental Design
To further clarify the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: Mechanism of action of this compound in SMARCA4-deficient cancer cells.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK4/6 inhibitors target SMARCA4-determined cyclin D1 deficiency in hypercalcemic small cell carcinoma of the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective Killing of SMARCA2- and SMARCA4-deficient Small Cell Carcinoma of the Ovary, Hypercalcemic Type Cells by Inhibition of EZH2: In Vitro and In Vivo Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of SMD-3040
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal and handling of SMD-3040, a potent and selective SMARCA2 degrader.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅₂H₆₆N₁₀O₅S | InvivoChem[1] |
| Molecular Weight | 943.21 g/mol | InvivoChem[1] |
| CAS Number | 3033109-92-8 | TargetMol[2] |
| Appearance | White to off-white solid powder | InvivoChem[1] |
| Solubility | DMSO: ≥ 100 mg/mL (~106.02 mM) | InvivoChem[1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | InvivoChem[1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | InvivoChem[1] |
Disposal Procedures
Proper disposal of this compound is crucial to prevent environmental contamination and ensure workplace safety. The following step-by-step guide outlines the recommended disposal protocol.
Step-by-Step Disposal Workflow
-
Collection :
-
Collect waste this compound, including any contaminated materials, in a suitable, clearly labeled, and closed container.[2]
-
Avoid mixing with other incompatible waste streams.
-
-
Storage Before Disposal :
-
Disposal Method :
-
Packaging Decontamination :
-
Empty containers can be triple-rinsed with an appropriate solvent (e.g., DMSO, followed by a solvent that can be incinerated).
-
The rinsate should be collected and disposed of as chemical waste.
-
Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if local regulations permit.[2]
-
Disposal Workflow Diagram
Caption: A logical workflow for the proper disposal of this compound waste.
Safety and Handling Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
-
Hand Protection : Wear chemical-impermeable gloves.
-
Eye Protection : Use safety glasses with side-shields or goggles.
-
Skin and Body Protection : Wear a lab coat and appropriate protective clothing. Avoid contact with skin and eyes.[2]
Handling and Storage
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[2]
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]
First-Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
In Case of Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[2]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[2]
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Mechanism of Action: PROTAC-Mediated Degradation
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the SMARCA2 protein.[1][3] Understanding its mechanism is key to appreciating its biological significance and handling considerations.
PROTAC Signaling Pathway
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound contains a ligand for SMARCA2, a linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ligase.[1][3]
References
Navigating the Safe Handling of SMD-3040: A Guide for Laboratory Professionals
For research, scientific, and drug development professionals, the potent and selective SMARCA2 PROTAC degrader, SMD-3040, offers significant potential in in vivo antitumor research. However, its handling necessitates stringent safety protocols to ensure personnel safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the responsible management of this compound.
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is paramount when working with this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Situation | Required Personal Protective Equipment |
| Handling Solid Compound | Standard laboratory coat, nitrile gloves, and safety glasses with side shields. |
| Preparing Solutions | Chemical splash goggles, a fully buttoned laboratory coat, and double-gloving with nitrile gloves. |
| Administering to Animals | Face shield, disposable gown, and double-gloving with nitrile gloves. |
| Cleaning Spills | Chemical-resistant gloves, disposable gown, safety goggles, and a respirator if aerosolization is possible. |
Operational Plan: From Receipt to Use
A clear and concise operational plan ensures the safe and effective use of this compound throughout the experimental workflow.
Receiving and Storage
Upon receipt, visually inspect the package for any signs of damage or leakage. This compound is typically shipped at ambient temperature as a non-hazardous chemical.[1] For long-term storage, it is recommended to store the compound at -20°C. For short-term storage, 0-4°C is acceptable.[1]
Solution Preparation
All manipulations involving the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. When preparing solutions, it is advisable to use a non-volatile solvent whenever possible.
The following diagram outlines the general workflow for the safe handling of this compound.
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All waste materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and other disposable labware.
-
Liquid Waste: Unused solutions and solvent rinses.
-
Sharps: Contaminated needles and syringes.
Waste Collection and Labeling
-
Solid Waste: Collect in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a sealed, shatter-resistant container. Do not mix with other waste streams.
-
Sharps: Place in a designated sharps container.
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
Final Disposal
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal vendor. Never dispose of this compound down the drain or in the regular trash.
By adhering to these guidelines, researchers can confidently and safely work with this compound, minimizing risks and ensuring a secure laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the research and the broader scientific community.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
